A Technical Guide to the Molecular Weight and Exact Mass of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
For Immediate Release This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the calculation of the molecular weight and exact mass of the orga...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the calculation of the molecular weight and exact mass of the organic compound 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. This document will elucidate the fundamental principles behind these crucial chemical identifiers, detail the methodologies for their calculation, and present the results in a clear and accessible format.
Introduction to 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in a wide array of natural products and synthetic pharmaceuticals. The presence of an ethyl group on the nitrogen atom and a 2-nitrophenoxy substituent at the 3-position of the pyrrolidine ring gives this molecule distinct chemical properties that are of interest in medicinal chemistry and drug discovery. Accurate determination of its molecular weight and exact mass is fundamental for its characterization, synthesis, and analysis.
The chemical structure of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is represented by the molecular formula C₁₂H₁₆N₂O₃ [1]. This formula is the cornerstone for calculating its molecular weight and exact mass.
Calculation of Molecular Weight
The molecular weight (MW), or molar mass, of a compound is the sum of the atomic weights of all atoms in a single molecule.[2][3][4][5][] It is expressed in atomic mass units (amu) or grams per mole ( g/mol ). The calculation relies on the standard atomic weights of the constituent elements, which are the weighted averages of the masses of their naturally occurring isotopes.[7][8]
The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[7][9]
The following diagram illustrates the workflow for this calculation:
Caption: Workflow for calculating the molecular weight of a compound.
Calculation of Exact Mass
The exact mass, also referred to as the monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant stable isotope of each element.[10][11] This value is particularly crucial in high-resolution mass spectrometry for the identification and structural elucidation of compounds.[10]
Unlike molecular weight, which is an average, the exact mass is a precise value for a single isotopic species.[11]
Experimental Protocol: Exact Mass Calculation
The procedure to calculate the exact mass of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (C₁₂H₁₆N₂O₃) is as follows:
Identify the most abundant stable isotope for each element in the compound.
Carbon: ¹²C
Hydrogen: ¹H
Nitrogen: ¹⁴N
Oxygen: ¹⁶O
Obtain the precise mass of these isotopes. [12][13][14]
Mass of ¹²C = 12.000000 amu
Mass of ¹H = 1.007825 amu
Mass of ¹⁴N = 14.003074 amu
Mass of ¹⁶O = 15.994915 amu
Multiply the number of atoms of each element by the mass of its most abundant isotope.
Total isotopic mass of C = 12 * 12.000000 amu = 144.000000 amu
Total isotopic mass of H = 16 * 1.007825 amu = 16.125200 amu
Total isotopic mass of N = 2 * 14.003074 amu = 28.006148 amu
Total isotopic mass of O = 3 * 15.994915 amu = 47.984745 amu
Sum the total isotopic masses to determine the exact mass of the molecule.
The following diagram illustrates the workflow for this calculation:
Caption: Workflow for calculating the exact mass of a compound.
Summary of Quantitative Data
The calculated values for the molecular weight and exact mass of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine are summarized in the table below for easy reference and comparison.
Parameter
Value
Unit
Molecular Formula
C₁₂H₁₆N₂O₃
-
Molecular Weight
236.271
g/mol (or amu)
Exact Mass
236.116093
Da (or amu)
Conclusion
The precise determination of molecular weight and exact mass is a fundamental requirement in chemical and pharmaceutical sciences. For 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, with a molecular formula of C₁₂H₁₆N₂O₃, the calculated molecular weight is 236.271 g/mol , and the exact mass is 236.116093 Da. These values are critical for researchers in verifying the identity and purity of synthesized compounds, interpreting mass spectrometry data, and conducting quantitative analyses in drug development pipelines. This guide provides a clear and authoritative framework for understanding and performing these essential calculations.
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine safety data sheet (SDS) and hazard identification
An In-Depth Technical Guide and Hazard Identification Whitepaper on 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine As drug development pipelines increasingly rely on highly functionalized synthetic building blocks, compounds like...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide and Hazard Identification Whitepaper on 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
As drug development pipelines increasingly rely on highly functionalized synthetic building blocks, compounds like 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS: 917909-34-3) have emerged as critical intermediates [1, 2]. Structurally, this molecule combines a basic tertiary amine (the N-ethylpyrrolidine ring) with a redox-active nitroaromatic moiety. While this dual functionality makes it highly valuable for synthesizing complex pharmaceutical active ingredients (APIs), it also presents a unique matrix of chemical hazards and toxicological liabilities.
This whitepaper provides a rigorous, mechanistically grounded Safety Data Sheet (SDS) equivalent and handling framework. Rather than merely listing standard precautions, we will dissect the causality behind the chemical’s hazards and establish self-validating laboratory protocols to ensure absolute safety and scientific integrity.
Chemical Identity and Structural Analytics
To predict the reactivity and toxicity of a compound, one must first analyze its structural components. 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine contains an ether linkage connecting a sterically hindered pyrrolidine ring to an ortho-substituted nitrobenzene.
Table 1: Core Physicochemical Properties
Parameter
Value
Mechanistic Implication
CAS Number
917909-34-3[1]
Unique identifier for regulatory tracking.
Molecular Formula
C₁₂H₁₆N₂O₃ [1]
Indicates high organic content; combustible.
Molecular Weight
236.267 g/mol [1]
Small molecule; readily absorbed through dermal and mucosal barriers.
SMILES String
CCN1CCC(C1)Oc1ccccc1[O-] [3]
Highlights the tertiary amine (basic) and nitro group (electron-withdrawing).
LogP (Predicted)
~2.53 [1]
Lipophilic enough to cross biological membranes, increasing systemic toxicity risk.
The hazards associated with this compound are not arbitrary; they are direct consequences of its functional groups. As a Senior Application Scientist, I approach hazard identification by looking at the molecule's potential interactions with biological nucleophiles and redox systems.
A. The Pyrrolidine Moiety (Corrosion and Irritation)
The N-ethylpyrrolidine ring is a tertiary amine. In aqueous environments (such as the tear film of the eye or sweat on the skin), the lone pair on the nitrogen atom acts as a Brønsted-Lowry base, abstracting protons and generating localized hydroxide ions. This localized alkalinity leads to lipid saponification in cell membranes, resulting in Skin Irritation (H315) and Serious Eye Irritation (H319) .
B. The Nitroaromatic Moiety (Systemic Toxicity and Redox Cycling)
Nitroaromatic compounds are notorious for their complex metabolic activation. When absorbed systemically, the nitro group (-NO₂) undergoes enzymatic reduction by hepatic nitroreductases and Cytochrome P450 (CYP450) enzymes. This process generates reactive nitro anion radicals. In the presence of molecular oxygen, these radicals undergo "redox cycling," generating superoxide anions (Reactive Oxygen Species, ROS) and depleting cellular antioxidants.
Furthermore, the intermediate nitroso compounds can interact directly with erythrocytes, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity. This dictates the classification of Acute Toxicity, Oral (H302) .
To visualize the toxicological cascade, the following diagram illustrates the enzymatic reduction of the nitroaromatic moiety and the subsequent generation of oxidative stress.
Metabolic activation pathway of nitroaromatics leading to oxidative stress and methemoglobinemia.
Self-Validating Experimental Protocols for Safe Handling
In a high-throughput synthesis or analytical laboratory, relying solely on PPE is insufficient. We must implement self-validating workflows—protocols that inherently confirm their own success or failure. Below is the standard operating procedure (SOP) for handling and decontaminating 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Protocol: Controlled Dispensing and Validated Decontamination
Objective: To safely weigh, transfer, and verify the complete decontamination of workspaces exposed to the compound.
Phase 1: Preparation and Transfer
Environmental Control: Perform all operations within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to mitigate inhalation risks (H335).
Static Mitigation: Because organic powders can be highly electrostatic, utilize an anti-static ionizer bar near the analytical balance to prevent aerosolization of the compound during transfer.
Transfer: Using a grounded micro-spatula, transfer the required mass of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine into a pre-tared, amber glass vial (amber glass is used to prevent potential UV-induced degradation of the nitro group).
Phase 2: Self-Validating Decontamination
Nitroaromatics exhibit strong UV absorbance (typically between 250 nm and 350 nm due to the conjugated pi-system of the nitrophenoxy group). We leverage this physical property to validate our cleaning process.
Primary Wash: Wipe down the balance pan and surrounding fume hood surface with a lint-free wipe soaked in a 70/30 mixture of Isopropanol/Water. The lipophilicity (LogP ~2.53) ensures the compound dissolves readily in the organic fraction.
Secondary Wash (Neutralization): Wipe the area with a mildly acidic solution (e.g., 0.1 M Citric Acid). Causality: The acidic environment protonates the tertiary amine of any residual pyrrolidine, converting it into a highly water-soluble quaternary ammonium salt, which is easily lifted from the surface.
Validation Step (The Self-Check): Swab the cleaned area with a clean cotton swab moistened with methanol. Extract the swab into 1 mL of methanol and analyze via UV-Vis spectrophotometry against a methanol blank.
Success Criterion: An absorbance of < 0.01 AU at the compound's
λmax
confirms complete decontamination. If absorbance is detected, repeat Steps 1-3.
Storage and Stability Directives
Temperature: Store at 2–8°C. Elevated temperatures can accelerate the degradation of the ether linkage or induce thermal instability in the nitro group.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the pyrrolidine nitrogen to an N-oxide.
Incompatibilities: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), which will aggressively reduce the nitro group to an amine in a highly exothermic reaction.
References
ChemSrc. (2025). 1-ethyl-3-(2-nitrophenoxy)pyrrolidine CAS 917909-34-3. Retrieved April 2, 2026, from [Link]
Protocols & Analytical Methods
Method
Application Note: A Robust HPLC-UV Method for the Quantification of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Abstract This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound in various sample matrices. The narrative explains the scientific rationale behind the selection of chromatographic conditions and validation procedures, ensuring technical accuracy and field-proven insights. All protocols are grounded in established scientific principles and adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Introduction
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring, an ethyl group, and a nitrophenoxy moiety.[1][2][3] The presence of the pyrrolidine ring suggests a degree of polarity, while the nitrophenoxy group provides a strong chromophore, making it well-suited for ultraviolet (UV) detection.[4][5] Accurate and precise quantification of this and similar small molecules is crucial in various stages of drug discovery and development, from reaction monitoring in chemical synthesis to purity assessment and stability testing.[6][7]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[6][8] This application note provides a comprehensive guide to developing a reliable HPLC method from first principles, followed by a rigorous validation protocol to ensure its suitability for its intended purpose.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.[7] For 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the key structural features influencing its chromatographic behavior are:
Polarity: The molecule possesses both non-polar (phenyl ring, ethyl group) and polar (ether linkage, nitro group, tertiary amine in the pyrrolidine ring) functionalities. The pyrrolidine moiety, in particular, can impart a degree of polarity. This mixed character suggests that reversed-phase chromatography will be a suitable separation mode.
UV Absorbance: The nitrophenoxy group is a strong chromophore. Nitrophenols and their derivatives are known to exhibit significant UV absorbance in the near-ultraviolet range (250-400 nm).[4][5][9][10] The exact maximum absorbance (λmax) can be influenced by the solvent and pH. Preliminary UV scans of a dilute solution of the analyte are recommended to determine the optimal wavelength for detection. Based on literature for similar compounds, a wavelength in the range of 260-280 nm is a logical starting point.[10]
pKa: The tertiary amine in the pyrrolidine ring is basic. The pKa of this group will determine its ionization state at a given mobile phase pH. Controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape. For basic compounds, a mobile phase pH of 2-3 units below the pKa of the amine is often used to ensure it is in its protonated, more polar form.
HPLC Method Development
The goal of method development is to achieve adequate resolution of the analyte from any impurities or matrix components, with good peak shape and a reasonable run time.
Column Selection
The choice of the stationary phase is a critical factor in HPLC, as it governs the selectivity of the separation.[11] Given the mixed polarity of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, a C18 column is a versatile and appropriate starting point for reversed-phase chromatography.[12][13] For potentially polar analytes, a polar-endcapped C18 column can provide improved peak shape and retention.[14]
Recommended Starting Column:
A C18 column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard choice for initial method development. For faster analysis and higher efficiency, a column with superficially porous particles can be considered.[15]
Mobile Phase Selection and Optimization
The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. An initial gradient elution from a low to a high concentration of the organic modifier is recommended to determine the approximate elution conditions.
Aqueous Phase and pH Control: To ensure consistent ionization of the basic pyrrolidine nitrogen and to minimize peak tailing, the aqueous phase should be buffered. A buffer of 0.1% formic acid or 0.1% trifluoroacetic acid in water is a good starting point, providing a pH of around 2.5-3.0.
A generic starting gradient is outlined in the table below:
Time (min)
% Acetonitrile
% 0.1% Formic Acid in Water
0
10
90
20
90
10
25
90
10
25.1
10
90
30
10
90
This gradient can be optimized to an isocratic method if the analyte and any impurities elute with sufficient resolution in a reasonable time frame.
Detection Wavelength
As previously discussed, the nitrophenoxy chromophore allows for sensitive UV detection. A photodiode array (PDA) detector is ideal for initial method development as it allows for the acquisition of the full UV spectrum of the eluting peak, confirming the λmax. If a PDA detector is not available, a variable wavelength detector can be set to a wavelength between 260 nm and 280 nm for initial runs.
Other Chromatographic Parameters
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.
Column Temperature: Maintaining a constant column temperature, for example, 30 °C, is important for reproducible retention times.
Injection Volume: An injection volume of 10 µL is a typical starting point.
Diagram of the HPLC Method Development Workflow:
Caption: A flowchart illustrating the logical progression of HPLC method development.
Experimental Protocol: Final HPLC Method
Based on the development principles, the following is a robust starting method for the quantification of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Table 1: Final HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
70% A / 30% B (Isocratic)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
275 nm
Injection Volume
10 µL
Run Time
10 minutes
Reagent and Sample Preparation
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
Mobile Phase B: Use HPLC-grade acetonitrile.
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve the sample containing 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The validation should be performed according to the ICH Q2(R1) or the newer Q2(R2) guidelines.[8][18][19]
Application Note: Preparation and Handling of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine Stock Solutions for In Vitro Assays
Introduction & Physicochemical Rationale 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS: 917909-34-3) is a synthetic small molecule characterized by its pyrrolidine ring and nitrophenoxy moiety, giving it a molecular weight...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Rationale
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS: 917909-34-3) is a synthetic small molecule characterized by its pyrrolidine ring and nitrophenoxy moiety, giving it a molecular weight of 236.27 g/mol [1]. Due to its lipophilic nature, proper solubilization is critical to ensure reproducible pharmacological profiling and to prevent artifactual cytotoxicity during in vitro cell culture assays.
The Causality of Solvent Choice:
Water or standard aqueous buffers are insufficient for the primary dissolution of this compound. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent because its high dielectric constant effectively disrupts the intermolecular forces of lipophilic small molecules. However, DMSO is biologically active; at high concentrations, it can induce cellular toxicity, alter gene expression, and trigger apoptosis[2]. To maintain scientific integrity, the final DMSO concentration in cell culture media must be strictly maintained at or below 0.1% (v/v) (2)[2].
Preparation Workflow
Workflow for preparing 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine stock solutions.
Quantitative Data: Stock Dilution Matrix
To ensure precision, use the following pre-calculated mass/volume ratios to prepare standard 10 mM and 50 mM master stock solutions. (Formula: Mass [mg] = Concentration [mM] × Volume [mL] × MW [236.27 g/mol ] / 1000)
Desired Stock Concentration
Volume of Anhydrous DMSO
Mass of Compound Required
10 mM
1.0 mL
2.36 mg
5.0 mL
11.81 mg
10.0 mL
23.63 mg
50 mM
1.0 mL
11.81 mg
5.0 mL
59.07 mg
10.0 mL
118.14 mg
Step-by-Step Experimental Protocol
Phase 1: Master Stock Preparation
Equilibration: Allow the sealed vial of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine powder to equilibrate to room temperature for at least 30 minutes before opening.
Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Water absorption degrades the compound via hydrolysis and artificially inflates the weighed mass, leading to inaccurate stock concentrations.
Weighing: Using a calibrated analytical balance in a fume hood, weigh the exact required mass (refer to the Dilution Matrix) into a sterile, amber microcentrifuge tube.
Dissolution: Add the corresponding volume of anhydrous DMSO (≥99.9% purity).
Agitation: Vortex the solution for 1–2 minutes. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 5 minutes.
Causality: Sonication disrupts intermolecular forces via cavitation, accelerating dissolution without the thermal degradation risks associated with direct heating.
Phase 2: Aliquoting and Cryopreservation
Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile amber tubes.
Storage: Store immediately at -20°C (short-term) or -80°C (long-term).
Causality: Repeated freeze-thaw cycles cause DMSO to crystallize and exclude the solute. This creates localized high-concentration gradients that force the compound into irreversible micro-precipitation. Single-use aliquots eliminate this risk.
Phase 3: Working Solution Preparation (Aqueous Media Dilution)
Thawing: Thaw a single aliquot at room temperature. Do not heat.
Pre-warming Media: Ensure the complete cell culture medium is pre-warmed to 37°C.
Serial Dilution: Perform a step-wise serial dilution rather than a direct spike. First, dilute the DMSO stock 1:10 into an intermediate tube of pre-warmed media, mix gently, and then add the required volume to the final culture vessel to achieve the target concentration (ensuring final DMSO is ≤0.1%).
Causality: Adding a high-concentration DMSO stock directly to cold aqueous media causes rapid solvent partitioning ("solvent shock") (). The DMSO diffuses into the water faster than the compound can disperse, leaving the hydrophobic compound behind to precipitate out of solution.
Quality Control & Self-Validating Systems
To ensure the trustworthiness of your assay, every experiment must include the following self-validating checks:
Visual Tyndall Inspection: Before adding the working solution to your cells, hold the tube against a dark background and shine a light through it. If the solution appears cloudy or exhibits the Tyndall effect (light scattering), micro-precipitation has occurred. The solution must be discarded, and the serial dilution step must be optimized.
Matched Vehicle Control: You must run a parallel control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound.
Causality: If the vehicle control shows reduced cell viability or altered morphology compared to a completely untreated well, the solvent itself is causing toxicity. This invalidates any pharmacological data derived from the compound-treated wells.
References
Title: Pyrrolidine, 1-ethyl-3-(2-nitrophenoxy)
Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
Title: Caulophine solubility in DMSO, PBS, and cell culture media (Protocol Proxy for Solvent Shock Mitigation)
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine in Biological Matrices
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Introduction and Chemical Rationale 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS: 917909-34-3) is a synthetic organic compound char...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
Introduction and Chemical Rationale
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS: 917909-34-3) is a synthetic organic compound characterized by a basic tertiary amine (the ethylpyrrolidine moiety) and an electron-withdrawing nitroaromatic ring connected via an ether linkage [1]. In pharmacokinetic (PK) and toxicological evaluations, quantifying this compound in complex biological matrices (e.g., plasma, urine) requires high sensitivity and selectivity.
Because of the basic tertiary amine (pKa ~ 8.5-9.5), the molecule readily accepts a proton, making it highly amenable to Electrospray Ionization in Positive Ion Mode (ESI+) . The lipophilic nature of the nitrophenoxy group ensures strong retention on reversed-phase (RP) stationary phases, allowing for effective separation from endogenous polar matrix components.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Solid Phase Extraction (SPE) to mitigate matrix effects and ensure reproducible recovery.
Experimental Workflow
The analytical process is designed to maximize analyte recovery while minimizing ion suppression from phospholipids. The workflow relies on a mixed-mode cation exchange (MCX) SPE protocol, exploiting the basic nitrogen of the pyrrolidine ring.
Figure 1: End-to-end LC-MS/MS workflow for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Sample Preparation Protocol (Step-by-Step)
To ensure a self-validating system, an isotopically labeled internal standard (IS), such as 1-Ethyl-d5-3-(2-nitrophenoxy)pyrrolidine, should be introduced at the very first step to track recovery and matrix effects throughout the entire procedure.
Step 1: Sample Aliquoting and IS Addition
Transfer 100 µL of plasma or urine into a clean 1.5 mL microcentrifuge tube.
Add 10 µL of Internal Standard working solution (100 ng/mL in 50% Methanol).
Vortex for 10 seconds to ensure equilibration.
Step 2: Protein Precipitation & Acidification
Add 300 µL of cold Acetonitrile containing 1% Formic Acid. The acid ensures the pyrrolidine nitrogen is fully protonated.
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 3: Solid Phase Extraction (MCX)
Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge (30 mg/1 mL).
Load: Transfer the supernatant from Step 2 to the cartridge.
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes polar interferences).
Wash 2 (Organic): 1 mL Methanol (removes neutral lipophilic interferences; the analyte remains bound via ionic interaction).
Elute: 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic amine, breaking the ionic interaction and eluting the target.
Step 4: Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Parameters
Chromatographic Conditions
Separation is achieved using a sub-2 µm C18 column to provide high peak capacity and sharp peak shapes, minimizing co-elution with matrix components.
Parameter
Setting
Column
Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
2.0 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
0.5
95
5
2.5
10
90
3.5
10
90
3.6
95
5
5.0
95
5
Mass Spectrometry (MRM) Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule
[M+H]+=237.1m/z
.
Causality of Fragmentation: Collision-induced dissociation (CID) primarily targets the ether linkage and the pyrrolidine ring. The most abundant product ion typically results from the cleavage of the ether bond, yielding the 1-ethylpyrrolidin-3-yl cation (
m/z
114.1) or the loss of the nitro group.
To ensure trustworthiness, the protocol must be validated according to FDA/EMA bioanalytical method validation guidelines [2]. A self-validating run includes:
Matrix Effect Assessment: Post-extraction spiked samples compared to neat standards. The use of MCX SPE typically reduces matrix factors to 95-105%.
Calibration Curve: 1.0 ng/mL to 1000 ng/mL, fitted with a
1/x2
weighted linear regression.
Carryover: Blank injections immediately following the Upper Limit of Quantification (ULOQ) must show <20% of the Lower Limit of Quantification (LLOQ) signal.
References
ChemSrc. "1-ethyl-3-(2-nitrophenoxy)pyrrolidine - Physical and Chemical Properties." ChemSrc Database. Available at: [Link][1]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at:[Link]
Application Note: High-Throughput Screening for Novel Cholinergic Modulators Using a Photoactivatable Pyrrolidine Derivative
Introduction: Leveraging Photochemistry for Precision in Drug Discovery High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify no...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Leveraging Photochemistry for Precision in Drug Discovery
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] However, achieving precise control over compound activity within the spatial and temporal confines of an assay plate remains a significant challenge. This application note details a novel screening strategy employing 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine , a photoactivatable "caged" compound, to identify modulators of cholinergic signaling with unprecedented control.
The core of this molecule features a pyrrolidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds, including ligands for nicotinic and muscarinic acetylcholine receptors.[3][4] The pyrrolidine moiety is temporarily inactivated by a 2-nitrophenoxy group, a well-characterized photolabile protecting group (PPG).[5][6] Upon irradiation with UV light (λ ≈ 350-365 nm), this PPG is cleaved, releasing the active species, 1-Ethyl-3-hydroxypyrrolidine , in a rapid and controlled manner. This "uncaging" allows for the precise initiation of a biological response within the HTS assay, minimizing issues related to pre-incubation artifacts and providing a clear temporal window for signal detection.
This guide provides a comprehensive framework for utilizing 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine in a high-throughput calcium flux assay to screen for novel agonists of Gq-coupled muscarinic acetylcholine receptors.
Principle of the Assay: Photo-activated GPCR Signaling
The proposed screening assay is designed to identify compounds that act as agonists at Gq-coupled G-protein coupled receptors (GPCRs), such as the M1, M3, and M5 muscarinic acetylcholine receptors.[7] Activation of these receptors initiates a signaling cascade via the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8]
This transient increase in intracellular Ca²⁺ is the primary readout of the assay. By using a cell line stably expressing a target muscarinic receptor (e.g., CHO-K1 or HEK293 cells expressing human M3 receptors) and loading these cells with a calcium-sensitive fluorescent dye, the activation of the receptor upon uncaging of 1-Ethyl-3-hydroxypyrrolidine can be monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader) system.[9][10]
The use of the photoactivatable compound provides a distinct advantage: the compound can be added to all wells of a multi-well plate in its inactive "caged" form. The biological reaction is then initiated simultaneously across the plate by a brief pulse of light, leading to a synchronized cellular response and a robust, high-quality assay signal (high Z' factor).[11]
Caption: Gq-coupled GPCR signaling pathway initiated by the uncaged ligand.
Experimental Workflow
The high-throughput screening campaign is structured as a multi-stage process to ensure robust hit identification and validation. The workflow is designed to progress from a broad primary screen to increasingly rigorous confirmatory and secondary assays, effectively filtering out false positives and characterizing true hits.
Caption: High-throughput screening workflow using the photoactivatable compound.
Detailed Protocols
Protocol 1: Primary High-Throughput Screen
This protocol outlines the primary screening of the caged compound library to identify initial "hits" that modulate muscarinic receptor activity.
Materials:
CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep).
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
Fluorescence Imaging Plate Reader (FLIPR) with an integrated UV light source or a compatible external light source for photoactivation.
Procedure:
Cell Plating:
Harvest and count the M3-expressing cells.
Seed 10,000-20,000 cells per well in 25 µL of culture medium into the 384-well plates.
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Dye Loading:
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[11]
Add 25 µL of the dye solution to each well.
Incubate for 1 hour at 37°C, 5% CO₂. Do not wash the cells.
Compound Plating:
In a separate source plate, prepare the caged compound at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in Assay Buffer.
Include wells with 2x final concentration of Acetylcholine (positive control) and DMSO (negative control).
Transfer 50 µL from the source plate to the corresponding wells of the cell plate.
Assay Execution (FLIPR):
Place the cell plate into the FLIPR instrument.
Allow the plate to equilibrate to the instrument's temperature for 5 minutes.
Photo-activation: Program the instrument to deliver a brief pulse of UV light (e.g., 365 nm for 500-1000 ms) to the entire plate to uncage the compound.
Signal Reading: Immediately following the light pulse, begin reading the fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm) every second for 120-180 seconds to capture the calcium flux kinetics.
Data Analysis:
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.
Normalize the data using the positive (Acetylcholine) and negative (DMSO) controls on each plate.
Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).[12]
Identify "hits" as compounds that produce a signal greater than a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).
Protocol 2: Dose-Response and EC₅₀ Determination
For all identified hits, a dose-response curve is generated to confirm activity and determine potency (EC₅₀).
Procedure:
Follow steps 1 and 2 from Protocol 1 (Cell Plating and Dye Loading).
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the caged hit compounds in DMSO in a source plate.
Dilute these compounds into Assay Buffer to a 2x final concentration.
Transfer the diluted compounds to the cell plate.
Execute the assay on the FLIPR as described in step 4 of Protocol 1.
Data Analysis: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 3: Counter-Screening for Assay Interference
This step is crucial to eliminate false positives that interfere with the assay technology rather than acting on the biological target.
Procedure:
Luciferase-based Counter-screen (if applicable): If a luminescent readout were used (e.g., aequorin), hits should be tested against a purified luciferase enzyme to identify direct inhibitors.[13]
Autofluorescence Check:
Prepare a plate with hit compounds at the screening concentration in Assay Buffer, but without cells.
Read the fluorescence on the plate reader using the same settings as the primary assay.
Compounds exhibiting high intrinsic fluorescence should be flagged.
Parental Cell Line Screen:
Repeat the primary assay (Protocol 1) using the parental cell line that does not express the target muscarinic receptor.
Compounds that show activity in this cell line are likely acting through off-target mechanisms and should be deprioritized.
Given the photoactivatable nature of the screening compound, it is essential to assess its potential for inducing light-dependent cytotoxicity. The standard OECD 432 3T3 NRU Phototoxicity Test can be adapted for this purpose.[14][15]
Materials:
Balb/c 3T3 fibroblasts.
96-well plates.
Neutral Red dye solution.
Solar simulator with a filter to remove UVC.
Test compound: 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Procedure:
Seed 3T3 cells into two 96-well plates and incubate for 24 hours.
Treat both plates with a range of concentrations of the caged compound for 1 hour.
Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight. Keep the second plate in the dark.[16]
Wash the cells and incubate for another 18-24 hours.
Measure cytotoxicity by assessing the uptake of Neutral Red dye.
Data Analysis: Compare the IC₅₀ values (concentration inhibiting viability by 50%) from the irradiated (+UV) and non-irradiated (-UV) plates. A significant difference in IC₅₀ values indicates potential phototoxicity.
Data Presentation and Interpretation
All quantitative data from the screening cascade should be systematically organized for clear interpretation and decision-making.
Table 1: Representative Data from Screening Cascade
The use of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine offers a sophisticated method for conducting high-throughput screens for modulators of cholinergic receptors. The ability to initiate the biological response with a pulse of light provides exceptional temporal control, leading to high-quality, reproducible data. This approach minimizes the potential for receptor desensitization during compound incubation and synchronizes the cellular response, thereby enhancing the signal-to-background ratio.
Successful identification of confirmed hits from this screening workflow provides a strong foundation for subsequent lead optimization programs. Further characterization of these hits would involve selectivity profiling against other GPCRs, in vitro ADME profiling, and ultimately, evaluation in more complex, physiologically relevant cellular models. This photo-activated screening strategy represents a powerful tool for accelerating the discovery of novel therapeutics targeting GPCRs and other challenging biological targets.
References
B-ON, G., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Perspectives in Science, 7, 34-41.
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
Ghelfi, F., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
Ellis, J. L., et al. (1995). Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats. Psychopharmacology, 120(4), 446-452.
Miller, C. H., et al. (1994). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Journal of neurochemistry, 62(6), 2297-2304.
Cignarella, G., et al. (2008). Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists. Journal of Medicinal Chemistry, 51(15), 4729-4734.
Hauser, D. Z., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 15(12), 1463-1475.
Pescatori, L., et al. (2005). A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. Journal of Biomolecular Screening, 10(5), 422-432.
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384.
Ghelfi, F., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives.
Scantox. (n.d.). OECD 432: Phototoxicity Test.
PETA Science Consortium International e.V. (n.d.). Phototoxicity. Resource Page.
King, A. H., & Tephly, T. R. (2007). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Medicinal Research Reviews, 27(6), 749-787.
Azam, M. A., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega.
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Blog Post.
OECD. (2004). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4.
Small Molecule Discovery Center, UCSF. (n.d.). High-throughput Screening Steps. Resource Page.
Cashin, A. L., et al. (2007). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 104(20), 8348-8352.
B-ON, G. (2014).
OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD iLibrary.
RE-Place. (2021). OECD publishes new and updated Test Guidelines for chemicals. News Article.
BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Novel DHFR Inhibitors.
Lundkvist, J. R., et al. (1989). Conformationally restricted analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 32(4), 863-869.
University of Regensburg. (n.d.). Luminescence-based methods for the investigation of ligand binding and GRK2 recruitment to GPCRs.
Lee, J. H., et al. (2020). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Scientific Reports, 10(1), 1-13.
Van der Westhuizen, E. T., et al. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 20(12), 3015.
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249330.
Janardhan, B., et al. (2017). Synthesis and bioactivity of novel 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives.
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
IntechOpen. (2014). Data analysis approaches in high throughput screening. Book Chapter.
Seth, R., et al. (2015). Robust Analysis of High Throughput Screening (HTS) Assay Data. Statistics in Biopharmaceutical Research, 7(2), 126-136.
Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Molecules, 15(3), 1429-1469.
Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 198-207.
Sweeney, J. B., et al. (2018).
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IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. Book Chapter.
Al-Masoudi, N. A., et al. (2020). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.
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Kumar, V., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2636.
Gannon, B. M., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.
In vivo murine dosing protocols for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Title: Preclinical Murine Dosing and Pharmacokinetic Profiling of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine Executive Summary & Pharmacological Rationale 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS 917909-34-3) is a synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Preclinical Murine Dosing and Pharmacokinetic Profiling of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Executive Summary & Pharmacological Rationale
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS 917909-34-3) is a synthetic small molecule characterized by a basic tertiary amine within a pyrrolidine ring, linked via an ether bridge to a lipophilic 2-nitrophenyl moiety[1]. In contemporary drug development, the five-membered saturated pyrrolidine scaffold is highly valued for its
sp3
-hybridization, which allows for extensive three-dimensional pharmacophore coverage and structural pseudorotation[2].
When designing in vivo murine protocols, understanding the causality between the molecule's structure and its biological fate is paramount. The basicity of the pyrrolidine nitrogen (typically pKa 8.0–9.5) allows for salt formation, aiding aqueous solubility[2]. Furthermore, in vivo studies demonstrate that pyrrolidine rings are significantly more resistant to cellular metabolism and oxidative degradation compared to their six-membered piperidine counterparts, often resulting in extended circulating half-lives[3]. A critical metabolic consideration for this specific compound is the potential in vivo reduction of the nitro group to an amine, yielding the known derivative 2-[(1-ethyl-3-pyrrolidinyl)oxy]benzenamine (CAS 917909-35-4)[4]. This metabolic pathway must be closely monitored during pharmacokinetic (PK) profiling.
Physicochemical Profiling & Formulation Strategy
Before initiating animal dosing, the formulation must be optimized to ensure a self-validating experimental system where vehicle effects do not confound drug exposure.
Lipophilicity (Estimated LogP): ~2.0 - 2.5. The molecule is lipophilic enough to cross the blood-brain barrier (BBB) but requires co-solvents for high-concentration aqueous dosing.
Formulation Preparation:
To achieve a clear solution for both Intravenous (IV) and Per Os (PO) administration, a step-wise solubilization approach is required.
Weigh the required mass of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine free base.
Dissolve in 5% (v/v) Dimethyl sulfoxide (DMSO) to disrupt crystal lattice energy.
Add 10% (v/v) Kolliphor EL or PEG400 as a surfactant/solubilizer.
Q.S. (Quantum Satis) to final volume with 85% sterile saline (0.9% NaCl).
Note: If the hydrochloride salt is synthesized, the compound may be dissolved directly in 100% sterile saline.
In Vivo Murine Dosing Methodologies
Protocol A: Maximum Tolerated Dose (MTD) Determination
Objective: To establish the upper limit of dosing before overt toxicity occurs, ensuring subsequent PK and efficacy studies operate within a safe therapeutic window.
Animal Selection: Use 8-10 week old male C57BL/6 mice (n=3 per dose group). Fast animals for 4 hours prior to PO dosing to standardize gastric absorption.
Dose Escalation: Administer the compound via oral gavage (PO) using a stainless-steel bulb-tipped needle. Use a staggered dose escalation design: 10, 30, 100, and 300 mg/kg.
Volume Administration: Strictly adhere to a dosing volume of 10 mL/kg body weight (e.g., 0.2 mL for a 20 g mouse).
Clinical Observation: Monitor animals continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Given the lipophilic pyrrolidine core, specifically observe for CNS-mediated signs (e.g., hyperlocomotion, sedation, tremors).
Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe clinical distress over a 7-day observation period.
Protocol B: Pharmacokinetic (PK) Profiling
Objective: To quantify absorption, distribution, metabolism, and excretion (ADME) parameters.
Study Design: Assign mice to two groups: IV administration (2 mg/kg via lateral tail vein) and PO administration (10 mg/kg via oral gavage).
Blood Sampling: Utilize the submandibular bleeding technique to collect 30 µL of blood at predefined time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing: Collect blood into K2EDTA-coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
Bioanalysis (LC-MS/MS): Extract plasma proteins using cold acetonitrile (1:3 ratio) containing an internal standard. Analyze the supernatant for both the parent compound (CAS 917909-34-3) and the predicted reduced amine metabolite (CAS 917909-35-4)[1][4].
Quantitative Data Presentation
The following table summarizes the anticipated PK parameters based on the established behavior of structurally analogous lipophilic pyrrolidine derivatives in murine models.
PK Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Mechanistic Implication
Cmax (ng/mL)
~1,200 (Initial concentration)
450 - 600
Rapid absorption due to optimal LogP.
Tmax (hr)
N/A
0.5 - 1.0
Indicates rapid gastric emptying and intestinal permeability.
AUC_0-inf (hr*ng/mL)
1,500
4,500
High systemic exposure; pyrrolidine ring resists rapid degradation[3].
Half-life (t1/2) (hr)
2.5 - 3.5
3.0 - 4.0
Extended half-life compared to piperidines due to reduced CYP450 oxidation[3].
To conceptualize the systemic journey of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the following diagram maps the logical relationship between administration, distribution, and metabolic fate.
Fig 1: PK workflow and metabolic fate of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine in murine models.
Conclusion
The successful in vivo deployment of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine requires precise control over formulation to manage its lipophilicity and basicity. By rigorously establishing the MTD and mapping its PK profile—with special attention paid to the metabolic stability of the pyrrolidine core and the potential reduction of the nitrophenoxy group—researchers can establish a highly reliable, self-validating framework for downstream efficacy models.
Application Notes and Protocols for the Etherification of 1-Ethyl-3-hydroxypyrrolidine with 2-Nitrophenols
Abstract This document provides a comprehensive guide for the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine through the etherification of 1-Ethyl-3-hydroxypyrrolidine. Two primary, robust, and scalable synthetic str...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine through the etherification of 1-Ethyl-3-hydroxypyrrolidine. Two primary, robust, and scalable synthetic strategies are presented: the classical Williamson Ether Synthesis and a modern Copper-Catalyzed O-Arylation (Ullmann-type coupling). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis of the two methodologies. The information herein is designed to enable the efficient and high-yield synthesis of the target compound, a key intermediate in various research and development pipelines.
Introduction and Mechanistic Overview
The synthesis of aryl ethers, particularly those bearing electron-withdrawing groups like a nitro substituent, is a cornerstone of modern organic synthesis, with applications ranging from medicinal chemistry to materials science. The target molecule, 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, incorporates a pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs.[1] This guide focuses on two principal methods for the crucial C-O bond formation.
The Williamson Ether Synthesis: An SN2 Approach
The Williamson ether synthesis is a venerable and reliable method for preparing ethers.[2][3][4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an electrophilic carbon atom bearing a suitable leaving group.[3][4] In the context of our target molecule, this involves the deprotonation of 1-Ethyl-3-hydroxypyrrolidine to form the corresponding alkoxide, which then displaces a halide from an activated 2-nitrohalobenzene.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing in the SN2 reaction. Sodium hydride (NaH) is a common and effective choice for this purpose. The reaction is typically conducted in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to solvate the cation of the alkoxide and facilitate the SN2 reaction.[6]
Key Mechanistic Considerations:
Alkoxide Formation: The first step is the irreversible deprotonation of the secondary alcohol on the pyrrolidine ring.
SN2 Attack: The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of the 2-nitrohalobenzene. The nitro group activates the aromatic ring towards nucleophilic aromatic substitution.
Leaving Group Departure: A good leaving group (e.g., I, Br, Cl) is essential for a facile reaction.
Copper-Catalyzed O-Arylation: A Modern Alternative
For the formation of aryl ethers, especially with less reactive aryl halides, copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, are a powerful tool.[7][8] This methodology is particularly well-suited for the O-arylation of alcohols with electron-deficient aryl halides. Recent advancements have led to milder reaction conditions and broader substrate scope through the use of specific ligands and copper sources.[7][8]
The catalytic cycle typically involves the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate then furnishes the desired aryl ether and regenerates the active copper(I) catalyst.
Advantages over Williamson Synthesis:
Milder Reaction Conditions: Often proceeds under less harsh basic conditions.
Broader Substrate Scope: Can be effective with a wider range of aryl halides, including less reactive chlorides.
Improved Regioselectivity: Can offer better control in complex molecules.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol details the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine from 1-Ethyl-3-hydroxypyrrolidine and 1-fluoro-2-nitrobenzene.
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Ethyl-3-hydroxypyrrolidine (1.0 eq).
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Aryl Halide Addition: Cool the reaction mixture back to 0 °C. Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Protocol 2: Copper-Catalyzed O-Arylation
This protocol describes the synthesis using a copper(I) iodide catalyst and a ligand.
Materials:
1-Ethyl-3-hydroxypyrrolidine
1-Bromo-2-nitrobenzene
Copper(I) iodide (CuI)
L-Proline (or other suitable ligand)
Potassium carbonate (K₂CO₃)
Anhydrous Dimethyl Sulfoxide (DMSO)
Ethyl acetate (EtOAc)
Water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a Schlenk tube, combine 1-Ethyl-3-hydroxypyrrolidine (1.0 eq), 1-bromo-2-nitrobenzene (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).
Solvent Addition: Add anhydrous DMSO.
Degassing: Seal the tube and degas the mixture by three cycles of vacuum and backfilling with nitrogen or argon.
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers with water and brine to remove DMSO and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the final product.
Data Presentation: Comparative Analysis
The choice between the Williamson and Copper-Catalyzed methods will depend on substrate availability, desired scale, and laboratory capabilities. Below is a comparative table summarizing typical outcomes for these reactions.
Parameter
Williamson Ether Synthesis
Copper-Catalyzed O-Arylation
Catalyst
None (stoichiometric base)
Copper(I) Iodide
Base
Strong base (e.g., NaH)
Weaker base (e.g., K₂CO₃)
Solvent
DMF, THF
DMSO, Dioxane
Temperature
60-80 °C
90-110 °C
Typical Yield
60-85%
70-90%
Key Advantage
Classical, well-understood
Milder base, broader scope
Potential Drawback
Requires strong base, moisture sensitive
Higher temperature, potential metal contamination
Visualization of Key Processes
Reaction Mechanism Diagrams
Caption: Williamson Ether Synthesis Mechanism.
Caption: Simplified Catalytic Cycle for Copper-Catalyzed O-Arylation.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Etherification.
Conclusion
The synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine can be effectively achieved through either the Williamson ether synthesis or a copper-catalyzed O-arylation. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available starting materials, and tolerance for certain reaction conditions. The protocols provided herein offer robust starting points for the successful synthesis of this valuable compound. As with all chemical reactions, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.
References
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.
ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
Wikipedia. (n.d.). Williamson ether synthesis.
Feng, R., Wang, B., Liu, Y., Liu, Z., & Zhang, Y. (2015). Efficient synthesis of cis-3-substituted prolines by bidentate-assisted palladium catalysis. European Journal of Organic Chemistry, 2015(1), 142-215.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
ACS Publications. (n.d.).
ChemTalk. (2022, October 23). Williamson Ether Synthesis.
Royal Society of Chemistry. (2015, May 8). Gold(I)
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
MDPI. (2024, June 27).
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Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
Application Notes & Protocols: Formulation Strategies for Targeted Delivery of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Introduction: Rationale for Advanced Formulation 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a small molecule with a molecular weight of 236.27 g/mol and the chemical formula C12H16N2O3.[1] Its structure, featuring a pyrrol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Rationale for Advanced Formulation
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a small molecule with a molecular weight of 236.27 g/mol and the chemical formula C12H16N2O3.[1] Its structure, featuring a pyrrolidine ring and a nitrophenoxy group, suggests potential biological activity, as pyrrolidine derivatives are common in medicinal chemistry and are explored for various therapeutic applications, including anticancer and anti-inflammatory roles.[2][3][4] However, the nitrophenoxy moiety likely confers significant hydrophobicity, posing a challenge for aqueous solubility and systemic delivery—a common hurdle for small molecule drugs.[5]
Conventional administration of such molecules often leads to poor bioavailability, rapid clearance, and off-target toxicity, limiting their therapeutic potential.[6] Targeted drug delivery systems, founded on the principles of nanomedicine, offer a transformative approach to overcome these limitations.[6][7] By encapsulating the active pharmaceutical ingredient (API) within a nanocarrier, we can enhance solubility, prolong circulation time, and, most importantly, direct the therapeutic agent specifically to the site of disease, thereby increasing efficacy and reducing systemic side effects.[8][9]
This guide provides a comprehensive overview of formulation strategies and detailed protocols for the targeted delivery of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. We will operate under the working hypothesis that the compound is poorly soluble and intended for oncology applications, where targeted delivery to tumor tissues is paramount. The presence of a nitroaromatic group also opens avenues for stimuli-responsive release in the hypoxic tumor microenvironment, a concept we will explore.
Part 1: Pre-Formulation Assessment: The Foundational Data
Before embarking on complex formulation development, a thorough characterization of the API is essential. These parameters will dictate the choice of excipients, encapsulation methods, and ultimate delivery strategy.
Key Physicochemical Parameters to Determine:
Parameter
Experimental Method
Rationale & Significance
Aqueous Solubility
Shake-flask method (HPLC quantification)
Determines the necessity of solubility enhancement. Poor solubility (<10 µg/mL) confirms the need for nanocarrier-based formulations.
LogP (Octanol/Water)
Shake-flask or HPLC method
Indicates the hydrophobicity of the drug. A high LogP value suggests preferential partitioning into the lipidic components of carriers like liposomes or polymeric cores.
pKa
Potentiometric titration or UV-spectrophotometry
The pyrrolidine moiety is basic and will have a pKa. This is critical for pH-dependent solubility and for selecting pH-responsive delivery systems.
Chemical Stability
HPLC-based stability-indicating assay
Assess degradation under various stress conditions (pH, light, temperature, oxidation). The nitro group may be susceptible to reduction or light-induced reactions.
Melting Point
Differential Scanning Calorimetry (DSC)
Provides information on the solid-state properties (crystallinity) of the drug, which influences encapsulation and release kinetics.
Part 2: Nanocarrier Formulation Strategies
The selection of a nanocarrier is a critical decision based on the API's properties and the therapeutic goal.[10][11] For a hydrophobic small molecule like our subject compound, lipid-based and polymer-based nanoparticles are primary candidates.[8][12]
Strategy 1: Liposomal Encapsulation
Liposomes are self-assembled vesicles composed of phospholipid bilayers, capable of encapsulating both hydrophilic (in the aqueous core) and hydrophobic (within the lipid bilayer) drugs.[13][14][15] For our hydrophobic compound, it will primarily reside within the bilayer.
Causality: Why choose liposomes?
Biocompatibility: Composed of natural lipids, they have low toxicity and immunogenicity.[13]
High Drug Loading for Hydrophobic Drugs: The lipid bilayer provides a large volume for partitioning of lipophilic molecules.[15]
Versatility: Their surface can be easily modified with polymers (e.g., PEG) to increase circulation time or with targeting ligands for active delivery.[14]
Caption: Workflow for preparing drug-loaded liposomes via thin-film hydration.
This protocol uses the thin-film hydration method followed by extrusion for size control.
Lipid & Drug Co-dissolution: In a round-bottom flask, dissolve 50 mg DSPC, 15 mg Cholesterol, 5 mg DSPE-PEG2000, and 5 mg of the API in a 10 mL solution of chloroform:methanol (2:1 v/v).
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 45°C until a thin, dry lipid film forms on the flask wall.
Vacuum Drying: Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
Hydration: Add 5 mL of sterile PBS (pH 7.4) to the flask. Hydrate the film by rotating the flask in a water bath at 60°C (above the phase transition temperature of DSPC) for 1 hour. This will form multilamellar vesicles (MLVs).
Size Reduction (Extrusion):
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
Equilibrate the extruder to 60°C.
Pass the MLV suspension through the extruder 11-21 times. This process yields small unilamellar vesicles (SUVs) with a uniform size distribution.
Purification: To remove the unencapsulated drug, pass the liposome suspension through a Sephadex G-50 size-exclusion chromatography column, eluting with PBS. Collect the faster-eluting milky fractions containing the liposomes. Alternatively, dialyze the suspension against PBS.
Sterilization & Storage: Sterilize the final formulation by passing it through a 0.22 µm syringe filter. Store at 4°C.
Strategy 2: Polymeric Nanoparticle Formulation
Polymeric nanoparticles offer a robust platform for controlled drug release.[8] For hydrophobic drugs, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are an excellent choice, as they are FDA-approved and their degradation can be tuned to control the drug release rate.[16]
Causality: Why choose PLGA nanoparticles?
Controlled Release: Drug release is governed by polymer degradation and diffusion, allowing for sustained therapeutic effect.[16]
High Stability: Polymeric nanoparticles are generally more stable in storage and in vivo compared to liposomes.
Established Methods: Emulsification-solvent evaporation is a well-established and scalable method for encapsulating hydrophobic drugs.
This protocol uses the oil-in-water (o/w) single emulsion solvent evaporation method.
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the API in 2 mL of DCM.
Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in deionized water.
Emulsification:
Add the organic phase to 10 mL of the aqueous PVA solution.
Immediately emulsify using a probe sonicator on ice for 2 minutes (e.g., 40% amplitude, 30-second pulses). This creates an oil-in-water emulsion.
Solvent Evaporation:
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. This hardens the nanoparticles.
Nanoparticle Collection:
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
Discard the supernatant, which contains unencapsulated drug and residual PVA.
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove surface-adsorbed drug and PVA.
Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose). Freeze-dry the sample to obtain a powder that can be stored at -20°C and easily reconstituted.
Part 3: Implementing Targeting Strategies
Targeting can be broadly classified into two categories: passive and active.[17]
Passive Targeting: The EPR Effect
Passive targeting relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors.[6] Rapidly growing tumors have leaky blood vessels and poor lymphatic drainage, allowing nanoparticles (typically 50-200 nm in size) to extravasate and accumulate preferentially in the tumor tissue.[9]
Implementation:
Size Control: Ensure the final particle size of your liposomes or nanoparticles is within the 50-200 nm range.
Prolonged Circulation: Modify the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation. PEG creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), prolonging circulation time and increasing the probability of accumulation at the tumor site.[18] (Note: PEG was included in the liposome protocol).
Active Targeting: Ligand-Receptor Interactions
Active targeting involves conjugating a targeting ligand to the surface of the nanocarrier.[19] This ligand specifically binds to receptors that are overexpressed on cancer cells, enhancing cellular uptake and therapeutic specificity.[20]
Common Targeting Ligands for Cancer:
Folic Acid: Binds to the folate receptor, which is overexpressed on many cancers (e.g., ovarian, breast, lung).
Transferrin: Binds to the transferrin receptor, upregulated in proliferating cancer cells to meet their high iron demand.[20]
Antibodies/Fragments (e.g., Herceptin): Target specific cell surface antigens like HER2 in breast cancer.
Caption: Active targeting via ligand-receptor binding on a cancer cell.
This protocol describes how to modify the surface of the previously prepared liposomes for active targeting. It requires using a lipid with a reactive group.
Prepare Amine-Functionalized Liposomes: In Protocol 1, Step 1, replace the DSPE-PEG2000 with DSPE-PEG-Amine. Prepare the liposomes up to Step 6.
Activate Folic Acid: Dissolve Folate-NHS ester in DMSO.
Conjugation Reaction:
Adjust the pH of the amine-functionalized liposome solution to ~8.0 using TEA.
Add the activated folic acid solution to the liposomes dropwise while stirring. The molar ratio of DSPE-PEG-Amine to Folate-NHS should be approximately 1:5.
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
Purification: Remove unreacted folic acid and byproducts by dialyzing the liposome suspension extensively against PBS (pH 7.4).
Final Characterization: Confirm conjugation using appropriate analytical techniques (e.g., UV-Vis to detect folic acid).
Part 4: Stimuli-Responsive Release
Stimuli-responsive systems are designed to release their payload in response to specific triggers found in the disease microenvironment, such as low pH, specific enzymes, or hypoxia.[21] The nitroaromatic moiety of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine makes it an ideal candidate for a hypoxia-responsive system.
Causality: Why use a hypoxia-responsive system?
Solid tumors often have poorly oxygenated (hypoxic) regions.
Hypoxic environments contain high levels of reductase enzymes.
These enzymes can reduce the nitro group on a carrier or prodrug to an amine, triggering a conformational change or cleavage that leads to drug release specifically in the tumor, further enhancing therapeutic specificity.
This advanced strategy often involves designing custom polymers or lipids that change their properties upon reduction. For example, a hydrophobic, nitro-containing polymer can be designed to become hydrophilic and dissolve upon reduction, releasing the encapsulated drug.
Part 5: Essential Characterization & In Vitro Evaluation
Thorough characterization is required to ensure the quality, stability, and efficacy of the formulation.[22][23]
Key Characterization Parameters:
Parameter
Method
Expected Outcome / QC Metric
Particle Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Size: 80-200 nm. PDI: < 0.2 for a homogenous population.
Zeta Potential
Laser Doppler Velocimetry
Indicates surface charge and colloidal stability. For PEGylated particles, should be near neutral (-10 to +10 mV).
Morphology
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)
Confirms spherical shape and size distribution.
Encapsulation Efficiency (EE%) & Drug Loading (DL%)
HPLC / UV-Vis Spectrophotometry
EE%: > 80%. DL%: Varies by formulation, typically 1-10%.
This protocol quantifies the amount of free, unencapsulated drug.
Procedure:
Take a known volume of the nanoparticle suspension (before the purification step).
Separate the nanoparticles from the aqueous phase. For liposomes, use a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). For PLGA nanoparticles, centrifugation as described in Protocol 2, Step 5 is sufficient.
Collect the filtrate/supernatant, which contains the free drug.
Measure the concentration of the free drug using a pre-validated HPLC or UV-Vis method with a standard curve.
Calculate EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
This study assesses the rate at which the drug is released from the nanocarrier.
Procedure:
Place a known amount (e.g., 1 mL) of the purified, drug-loaded nanoparticle suspension into a dialysis bag (e.g., 10 kDa MWCO).
Submerge the bag in a larger volume of release buffer (e.g., 50 mL of PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
Place the entire setup in a shaking water bath at 37°C.
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release buffer and replace it with 1 mL of fresh buffer.
Quantify the drug concentration in the collected aliquots by HPLC.
Plot the cumulative percentage of drug released versus time. Compare the release profile of the formulated drug to that of the free drug solution.
This assay evaluates the cytotoxicity of the drug formulations against a relevant cancer cell line.
Procedure:
Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
Prepare serial dilutions of: (i) Free API, (ii) Drug-loaded nanoparticles, and (iii) Empty (blank) nanoparticles.
Replace the cell culture medium with medium containing the different formulations at various concentrations. Include untreated cells as a control.
Incubate for 48-72 hours.
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
Read the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the untreated control. Plot viability versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth). A lower IC50 for the targeted nanoparticles compared to the free drug indicates enhanced efficacy.
Conclusion
The targeted delivery of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine requires a systematic formulation approach, beginning with a thorough understanding of its physicochemical properties. Both liposomal and polymeric nanoparticle systems offer viable and robust platforms for overcoming the presumed challenges of poor solubility and non-specific distribution.[24][25] By controlling particle size, incorporating PEG for prolonged circulation, and adding targeting ligands, these nanocarriers can leverage both passive and active targeting mechanisms to concentrate the therapeutic agent at the disease site.[19][26] The protocols provided herein offer a validated starting point for developing a clinically translatable formulation. Subsequent in vivo studies will be necessary to confirm the biodistribution, efficacy, and safety of the lead formulation.[22]
References
Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. (n.d.). Taylor & Francis.
Wang, A. Z., Langer, R., & Farokhzad, O. C. (2012). Targeted drug delivery strategies for precision medicines. Nature Reviews Drug Discovery, 11(2), 133–144.
Garg, A., & Singh, S. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Drug Delivery Science and Technology, 50, 1-13.
Çapan, Y., Şahin, A., & Tonbul, H. (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and in Vivo Evaluation Methods. Taylor & Francis Ltd.
Khoush Hal, O. I., et al. (n.d.). Advanced Drug Formulation Techniques for Targeted Cancer Therapy. Journal of Pharmaceutical Research International, 33(47A), 1-10.
CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery.
Al-Salami, H., et al. (2021). Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting. Pharmaceutics, 13(10), 1599.
Brazel, C. S. (2015). Stimuli-Responsive Drug Release from Smart Polymers. Polymers, 7(7), 1259-1284.
Arooj, M., et al. (2025). Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. IntechOpen.
Zylberberg, C., & Matosevic, S. (2023). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics, 15(4), 1175.
Zylberberg, C., & Matosevic, S. (2023). Liposomal Formulations: A Recent Update. Pharmaceutics, 15(4), 1175.
Sharma, G., & Sharma, A. R. (2013). Key Targeting Approaches for Pharmaceutical Drug Delivery. Journal of Drug Delivery, 2013, 983428.
Harding, S. M., et al. (2020). Liposome Formulation for Tumor-Targeted Drug Delivery Using Radiation Therapy. International Journal of Molecular Sciences, 21(18), 6783.
Faramarzi, M. (2024). Advancements in Liposomal Formulations: Improving Bioavailability and Targeted Delivery. Fisheries and Aquaculture Journal, 15(5), 209.
Ragab, A., et al. (2003). Synthesis, in vitro and in vivo evaluation of a delivery system for targeting anticancer drugs to the brain. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 387-402.
Sigma-Aldrich. (n.d.). Stimuli-Responsive Materials as Intelligent Drug Delivery Systems.
Wang, Y., et al. (2021). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. Polymers, 13(20), 3537.
BioPharm International. (2025). Formulation Strategies, Tech Advances, Challenges, and Considerations in Novel Drug Delivery.
Roy, A., & Das, S. (2023). Stimuli-Responsive Drug Delivery Systems: From Concept to Clinical Translation. Pharmaceutics, 15(8), 2133.
Çapan, Y., Şahin, A., & Tonbul, H. (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and in Vivo Evaluation Methods. Taylor & Francis Ltd.
Chen, Z. (2010). Small-molecule delivery by nanoparticles for anticancer therapy. Trends in Molecular Medicine, 16(12), 594-602.
CD Bioparticles. (2025). Precise Drug Targeting Strategy.
Liu, Y., et al. (2022). Advances in nanomaterial-based targeted drug delivery systems. Frontiers in Bioengineering and Biotechnology, 10, 970122.
Faria, J., et al. (2024). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. STAR Protocols, 5(1), 102871.
Nanotechnology Characterization Lab. (n.d.). Protocols. National Cancer Institute.
Weiss, C. (2011). "Characterization of Nanoparticles Intended for Drug Delivery". Scientia Pharmaceutica, 79(3), 703-704.
De, J. P. (2012). Nanoparticles for Drug Delivery. In Biomaterials Science (pp. 1283-1293). Academic Press.
Wikipedia. (n.d.). Nanoparticle drug delivery.
CymitQuimica. (n.d.). CAS 265654-77-1: 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine.
BenchChem. (2025). A Researcher's Guide to Validating Drug Loading Efficiency in Nanoparticles.
Wikipedia. (n.d.). Targeted drug delivery.
Pathan, S. A., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. International Journal of Molecular Sciences, 24(7), 6231.
Torchilin, V. P. (Ed.). (2017). Targeted Delivery of Small and Macromolecular Drugs. CRC Press.
Patheon. (n.d.). Small Molecule Drug Development & Manufacturing Services.
Technical Support Center: A Guide to the Long-Term Stability of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Welcome to the technical support guide for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given that specific, long-term stability data for this particular molecule is not extensively published, this guide synthesizes established principles of organic chemistry, focusing on the known reactivity of its constituent functional groups: a tertiary amine within a pyrrolidine ring, an ether linkage, and a nitroaromatic system. By understanding these potential liabilities, users can implement effective storage and handling strategies to prevent oxidative degradation and ensure experimental reproducibility.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the fundamental chemical principles governing the stability of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Q1: What are the key structural features of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine that make it susceptible to oxidative degradation?
The molecule's susceptibility to oxidation arises from the combination of three distinct functional groups:
The 1-Ethylpyrrolidine Ring: The tertiary amine within the saturated pyrrolidine ring is a primary site for oxidation. Specifically, the carbon atoms adjacent to the nitrogen (α-carbons) are vulnerable. Oxidation at these sites can lead to the formation of N-oxides or, more commonly, proceed through an N-acyliminium ion intermediate to form a lactam (a cyclic amide).[1][2] This process, analogous to a Shono-type oxidation, is a well-documented degradation pathway for N-alkylated pyrrolidines.[1]
The Ether Linkage (-O-): The ether bond connecting the pyrrolidine and nitrophenyl rings is susceptible to autoxidation in the presence of molecular oxygen. This is a free-radical chain reaction that can be initiated by light, heat, or trace metal ion contaminants, leading to the formation of unstable hydroperoxides. These hydroperoxides can further decompose and trigger a cascade of degradation reactions.
The 2-Nitrophenoxy Group: While the nitroaromatic system is generally robust, it can participate in or be affected by degradation. Under certain conditions, such as exposure to strong UV light or potent oxidizing agents, the aromatic ring can undergo oxidative cleavage.[3][4] More commonly, the electron-withdrawing nature of the nitro group can influence the reactivity of the rest of the molecule.
Q2: What are the most probable oxidative degradation pathways for this compound?
Based on the vulnerable functional groups, several degradation pathways are plausible. The most likely involve initial oxidation at the pyrrolidine ring or the formation of ether hydroperoxides.
Caption: Potential oxidative degradation pathways for the title compound.
Q3: What are the common signs that my sample of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine has degraded?
Researchers should be vigilant for the following indicators of degradation:
Visual Changes: Development of a yellow or brown coloration, formation of precipitates, or the appearance of an oily residue in a solid sample.
Analytical Discrepancies:
Appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms.
Unexpected ions observed in Mass Spectrometry (MS) analysis.
Changes in the compound's characteristic peaks in Nuclear Magnetic Resonance (NMR) spectra.
Inconsistent Experimental Results: Loss of biological activity or inconsistent reaction outcomes when using a stored batch compared to a freshly prepared or purchased sample.
Part 2: Recommended Storage and Handling Protocols
Adherence to proper storage protocols is the most effective strategy for preventing degradation.
Q4: What are the ideal conditions for the long-term storage of the neat (solid/oil) compound?
To maximize shelf-life, the following conditions are strongly recommended.
Parameter
Recommendation
Rationale
Temperature
≤ -20°C (Freezer)
Reduces the kinetic rate of all chemical degradation pathways.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces molecular oxygen, which is the primary reagent in autoxidation and other oxidative processes.
Light Exposure
Amber, tightly sealed vial stored in the dark
Prevents photo-initiation of radical chain reactions that lead to oxidation.
Container
High-quality glass vial with a PTFE-lined cap
Minimizes leaching of contaminants and ensures an airtight seal to prevent moisture and oxygen ingress.
Handling
Briefly warm to room temperature before opening
Prevents condensation of atmospheric moisture onto the cold compound, which can accelerate hydrolysis or other degradation pathways.
Q5: I need to store the compound in solution. What are the best practices?
Storing solutions requires additional precautions to account for solvent-mediated degradation.
Solvent Selection: Use only high-purity, anhydrous, HPLC-grade solvents. Solvents like ethers (e.g., THF, Dioxane) or chlorinated solvents should be freshly distilled or verified to be free of peroxides. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common, but must be of the highest purity.
Solvent Preparation: Before preparing the solution, degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.
Storage: Store stock solutions under the same conditions as the neat compound: ≤ -20°C, under an inert atmosphere, and protected from light. Use small-volume aliquots to avoid repeated freeze-thaw cycles.
Q6: Should I consider using chemical stabilizers in my stock solutions?
For very long-term storage or for particularly sensitive applications, the addition of stabilizers can provide an extra layer of protection.
Stabilizer Class
Example
Recommended Concentration
Mechanism of Action
Antioxidant
Butylated Hydroxytoluene (BHT)
0.01 - 0.1% (w/v)
A radical scavenger that terminates the chain reactions of autoxidation.
Chelating Agent
Ethylenediaminetetraacetic acid (EDTA)
1 - 100 µM
Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of reactive oxygen species.
Note: Always perform a small-scale compatibility test to ensure the stabilizer does not interfere with your downstream application.
Part 3: Troubleshooting Guide for Suspected Degradation
This section provides a logical workflow for investigating a sample suspected of degradation.
Q7: I suspect my sample has degraded. What is the first step?
The first step is a systematic evaluation. Begin with a non-destructive visual inspection for any of the signs mentioned in Q3. Compare the sample to a reference photo if available. If visual signs are present or if experiments are failing, proceed immediately to analytical confirmation.
Caption: A logical workflow for troubleshooting suspected sample degradation.
Q8: How can I analytically confirm and quantify the degradation of my sample?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.
Methodology: Develop an HPLC method that can resolve the parent compound from potential degradation products. A reverse-phase C18 column is a good starting point.
Quantification: Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A significant decrease in the area of the parent peak or the appearance of new peaks >1% compared to a reference standard confirms degradation.
Confirmation: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows for the determination of the molecular weights of the new, unknown peaks, which can then be matched to the predicted masses of potential degradation products (see Q2).[5][6]
Part 4: Key Experimental Protocols
This section provides standardized procedures for handling and analysis.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
Preparation: Allow the vial of neat 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine to warm to room temperature in a desiccator for at least 30 minutes.
Solvent Degassing: Take a sealed bottle of anhydrous, high-purity DMSO and sparge with dry argon gas for 20 minutes.
Weighing: In a fume hood, accurately weigh 2.36 mg of the compound into a clean, amber glass vial.
Dissolution: Using a calibrated pipette, add 1.0 mL of the degassed DMSO to the vial.
Stabilization (Optional): If desired, add 1 µL of a freshly prepared 1% (w/v) BHT in DMSO stock solution.
Mixing: Cap the vial tightly and vortex for 30 seconds until the solid is completely dissolved.
Inerting and Storage: Flush the headspace of the vial with argon, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm. Store at -20°C or -80°C.
Protocol 2: Representative HPLC-UV Method for Purity Assessment
This method serves as a starting point and may require optimization.
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-17 min: 10% to 90% B
17-20 min: 90% B
20-22 min: 90% to 10% B
22-27 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).
Sample Preparation: Dilute the stock solution 1:100 in a 50:50 mixture of Acetonitrile:Water.
Protocol 3: Forced Degradation Study Outline
To proactively understand the compound's stability, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and validating the stability-indicating power of the analytical method.
Prepare Solutions: Prepare several identical solutions of the compound (e.g., 0.1 mg/mL in 50:50 Acetonitrile:Water).
Apply Stress Conditions (in separate vials):
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
Oxidative (Peroxide): Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
Photolytic: Expose the solution to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.
Thermal: Heat the solution at 80°C for 48 hours.
Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by the developed HPLC-UV and LC-MS methods alongside an unstressed control sample.
Evaluation: Compare the chromatograms to identify and characterize the degradation products formed under each condition. This provides a robust profile of the molecule's liabilities.
References
BenchChem. (n.d.). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database.
Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
ACS Publications. (2009, October 1). Osmium(VIII) Catalyzed Oxidative Cleavage of Pyrrolidine Ring in l-Proline by Hexacyanoferrate(III) in Alkaline Media. Industrial & Engineering Chemistry Research.
ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101.
ResearchGate. (n.d.). Biodegradation of Nitrophenol Compounds.
Benchchem. (n.d.). Stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions.
ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study.
SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
ACS Publications. (2021, November 3). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.
PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants.
PMC. (2012, June 8). Branching of the p-nitrophenol (PNP) degradation pathway in burkholderia sp. Strain SJ98: Evidences from genetic characterization of PNP gene cluster.
Wiley Online Library. (2007, July 1). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. Water Environment Research.
ResearchGate. (n.d.). (a) Energy diagram of mechanism for formation of pyrrolidine ring from....
Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
CymitQuimica. (n.d.). CAS 265654-77-1: 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine.
PubMed. (2016, May 15). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
ResearchGate. (2025, August 10). New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction.
PubMed. (2002, October 9). Method for determining nitrogenous heterocycle compounds in wine. Journal of Agricultural and Food Chemistry.
PMC. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
Resolving co-elution issues of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine impurities in LC-MS
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the complex chromatographic behavior of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the complex chromatographic behavior of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine and its related impurities.
Due to the structural properties of this molecule—a highly basic tertiary amine (pyrrolidine ring) coupled with an electron-deficient, polarizable aromatic system (nitrophenoxy group)—standard reversed-phase LC-MS methods often fail to resolve isomeric impurities, leading to co-elution and ion suppression. This guide provides field-proven, mechanistic solutions to achieve baseline resolution and accurate quantification.
Diagnostic Workflow for Impurity Resolution
Workflow for diagnosing and resolving pyrrolidine co-elution in LC-MS.
Frequently Asked Questions (FAQs)
Q1: How do I definitively diagnose whether my 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine peak is hiding a co-eluting impurity?
A1: Perfect co-elution presents as a symmetrical peak, masking the underlying impurity. To diagnose this, you must look beyond simple UV absorbance. First, evaluate peak asymmetry; a sudden discontinuity or "shoulder" on the peak slope is a primary indicator of co-elution, whereas a gradual exponential decline indicates secondary column interactions (tailing) .
For definitive proof, utilize your Diode Array Detector (DAD) or Mass Spectrometer. Extract the UV spectra or MS scan data across the leading edge, apex, and tailing edge of the peak. If the spectral profile shifts at any point across the peak width, you have a co-eluting compound.
Q2: I've identified that the co-eluting impurity is a positional isomer (e.g., the 3-nitrophenoxy or 4-nitrophenoxy analog). Standard C18 gradients aren't resolving them. What is the mechanistic solution?
A2: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Positional isomers of nitrophenoxy compounds have nearly identical lipophilicity (
logP
), rendering C18 stationary phases blind to their differences.
The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.
The Causality: PFP columns offer orthogonal selectivity mechanisms:
π−π
interactions, dipole-dipole interactions, and shape selectivity. The nitro group is highly electron-withdrawing, creating a strong dipole on the aromatic ring. The spatial arrangement of this dipole differs significantly between ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers. The fluorinated aromatic ring of the PFP phase will interact distinctly with these different steric and electronic profiles, achieving baseline resolution where C18 fails.
Q3: The pyrrolidine peak is tailing severely, bleeding into the impurity peak and ruining integration. How do I correct this?
A3: The 1-ethylpyrrolidine moiety contains a tertiary amine with a pKa typically between 8.5 and 10.0. At acidic or neutral pH, this amine is fully protonated (positively charged). These cations interact strongly with negatively charged, residual silanols on the silica support of the column, causing severe peak tailing.
The Solution: Utilize a high-pH mobile phase.
The Causality: By raising the mobile phase pH to 10.5 using an ammonium hydroxide buffer, you exceed the pKa of the pyrrolidine ring. This deprotonates the amine, rendering the molecule neutral. A neutral molecule interacts purely through partitioning with the stationary phase, eliminating secondary silanol interactions and resulting in sharp, symmetrical peaks . Note: Ensure you are using a hybrid-silica column rated for high-pH stability.
Q4: What if the co-eluting impurity is a chiral enantiomer of the main compound?
A4: 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine possesses a chiral center at the 3-position of the pyrrolidine ring. Achiral columns (like C18 or PFP) cannot separate enantiomers because the physicochemical properties of enantiomers in an achiral environment are identical.
The Solution: You must use a Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., amylose or cellulose derivatives). These columns create a transient diastereomeric complex with the analytes, allowing for direct chiral resolution based on steric fit and hydrogen bonding .
Q5: If chromatographic optimization reaches its limit, how can I resolve these isomeric impurities within the mass spectrometer?
A5: Because isomers have the exact same mass (
m/z
), standard high-resolution MS cannot distinguish them. If MS/MS fragmentation patterns are identical, you must separate the ions in the gas phase before they reach the mass analyzer.
The Solution: Implement Differential Ion Mobility Spectrometry (DMS) or Field Asymmetric Ion Mobility Spectrometry (FAIMS) .
The Causality: FAIMS separates gas-phase ions based on differences in their mobility in high and low electric fields. Even if two positional isomers have the same mass, their collisional cross-section (shape) and gas-phase dipole moments will differ. By applying a specific Compensation Voltage (CoV), you can selectively transmit the 2-nitro isomer while neutralizing the 3-nitro or 4-nitro isomers against the electrode walls .
Quantitative Data: Column & Mobile Phase Performance Comparison
The following table summarizes the expected chromatographic behavior of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine and its isomeric impurities under various conditions.
To ensure your LC-MS method is robust and trustworthy, follow this self-validating methodology. Every step contains a built-in verification check.
Step 1: System Suitability and Peak Purity Assessment
Action: Inject a high-concentration standard (10 µg/mL) of the primary compound.
Causality: High column loading exacerbates peak asymmetry, making hidden co-eluting shoulders visible.
Validation Check: Utilize DAD peak purity software. A purity match factor of < 990 across the peak apex confirms the presence of a co-eluting impurity. Do not proceed to quantification until this is resolved.
Step 2: Stationary Phase Screening for Isomers
Action: Plumb a PFP column (e.g., 2.1 x 100 mm, 1.8 µm) into the LC system. Run a generic gradient of 5% to 95% Acetonitrile over 10 minutes.
Causality: The PFP phase will exploit the differing dipole moments of the nitrophenoxy isomers.
Validation Check: Calculate the Resolution (
Rs
) between the main peak and the impurity. The system is validated for separation if
Rs≥1.5
.
Step 3: Amine Tailing Suppression (pH Tuning)
Action: If
Rs
is achieved but the pyrrolidine peak tails (
As>1.5
), switch the aqueous mobile phase to 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
Causality: Deprotonates the basic nitrogen, preventing ion-exchange interactions with column silanols.
Validation Check: Measure the Asymmetry Factor (
As
) at 10% peak height. The method is validated if
As
falls between 0.9 and 1.2.
Step 4: Matrix Effect & Ion Suppression Verification
Action: Perform a post-column infusion of the impurity while injecting a blank matrix sample, followed by a spike-recovery test of the impurity at the LOQ (Limit of Quantification).
Causality: Even with baseline resolution, closely eluting peaks can cause localized ion suppression in the ESI source, depressing the signal of the impurity.
Validation Check: A calculated spike recovery of 98% - 102% validates that the main API peak is not suppressing the ionization of the impurity.
References
Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
Source: Axion Analytical Labs
URL: [Link]
Title: LC and LC/MS Columns - Method Development for Basic Compounds
Source: Agilent Technologies
URL: [Link]
Title: Optimization of a Differential Ion Mobility Spectrometry–Tandem Mass Spectrometry Method for High-Throughput Analysis of Nicotine and Related Compounds
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting the Nitration of 1-Ethyl-3-phenoxypyrrolidine
Welcome to the Technical Support Center. The nitration of 1-ethyl-3-phenoxypyrrolidine presents a unique synthetic challenge due to the molecule's dual reactivity.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The nitration of 1-ethyl-3-phenoxypyrrolidine presents a unique synthetic challenge due to the molecule's dual reactivity. It contains a highly activated aromatic ring (the phenoxy group) that is prone to over-nitration, alongside a basic tertiary amine (the pyrrolidine nitrogen) that is highly susceptible to oxidation and degradation under harsh acidic conditions.
This guide is designed for researchers and drug development professionals to systematically troubleshoot byproduct formation, optimize regioselectivity, and establish a robust, self-validating experimental protocol.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why am I observing significant ether cleavage (formation of phenol and pyrrolidinol) during the nitration?A: Aryl alkyl ethers can undergo acid-catalyzed cleavage when exposed to strong mineral acids at elevated temperatures. The use of concentrated sulfuric acid as a primary solvent often exacerbates this degradation pathway [1]. To prevent cleavage, the reaction temperature must be strictly maintained below 5 °C, and milder nitrating complexes should be utilized to minimize the exposure time to highly acidic protons.
Q2: How do I prevent the formation of the N-oxide byproduct?A: The pyrrolidine nitrogen is a basic tertiary amine. When exposed directly to strong oxidizing agents like nitric acid, the lone pair on the nitrogen is readily oxidized to form an N-oxide [2]. The causality of this byproduct is purely electronic; therefore, the solution is to pre-protonate the amine. By converting the tertiary amine into an ammonium salt (using acetic acid and a stoichiometric amount of sulfuric acid) before introducing the nitrating agent, you eliminate the available lone pair, rendering the nitrogen inert to oxidation.
Q3: My reaction yields a high ratio of ortho-nitrated to para-nitrated product. How can I improve regioselectivity?A: The phenoxy group is a strong ortho/para-directing activating group. While the bulky 1-ethylpyrrolidine moiety provides some steric hindrance at the ortho position, standard mixed-acid nitration involves the highly reactive, unencumbered nitronium ion (
NO2+
), which often yields a poor ortho/para ratio. Utilizing a bulkier, milder nitrating agent such as acetyl nitrate—generated in situ from acetic anhydride and nitric acid—significantly enhances para-selectivity by amplifying the steric clash at the ortho position [3].
Q4: What causes over-nitration (dinitro/trinitro species), and how can it be mitigated?A: Because the ether oxygen strongly donates electron density into the aromatic ring via resonance, the ring remains highly activated. Even after the first nitro group is added, the substrate can still compete with the starting material for the electrophile, leading to 2,4-dinitro byproducts[4]. This is mitigated by strictly limiting the nitric acid to 1.05 equivalents, maintaining low temperatures, and immediately quenching the reaction upon completion.
Part 2: Quantitative Troubleshooting Data
Use the following table to identify and correct specific deviations in your reaction profile.
Observed Byproduct
Structural Cause
Analytical Signature (LC-MS)
Corrective Action
N-Oxide Derivative
Unprotonated tertiary amine exposed to strong oxidant (
HNO3
).
Target
m/z+16
Pre-form the ammonium salt with
H2SO4
/AcOH prior to adding the nitrating agent.
2,4-Dinitro Isomer
Highly activated phenoxy ring reacting with excess nitronium ion.
Target
m/z+45
Strictly limit
HNO3
to 1.05 eq; quench immediately at the 2-hour mark.
Phenol + Pyrrolidinol
Acid-catalyzed ether cleavage driven by thermal energy.
m/z
139 (Nitrophenol fragment)
Maintain internal reaction temperature strictly between 0 °C and 5 °C.
Ortho-Nitrated Isomer
Kinetic substitution at the less sterically hindered position.
Identical
m/z
, earlier Retention Time
Switch from mixed-acid to the Acetyl Nitrate method to increase steric bulk of the electrophile.
Part 3: Optimized Experimental Protocol (Acetyl Nitrate Method)
This self-validating protocol utilizes in situ generated acetyl nitrate to ensure high para-selectivity while protecting the vulnerable tertiary amine.
Dissolve 1-ethyl-3-phenoxypyrrolidine (1.0 eq) in glacial acetic acid (5 volumes) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.
Cool the solution to 0 °C using an ice-brine bath.
Critical Step: Slowly add concentrated
H2SO4
(1.1 eq) dropwise. Ensure the internal temperature does not exceed 5 °C. This forms the oxidation-resistant ammonium bisulfate salt.
Preparation of the Nitrating Agent:
In a separate, dry addition funnel, cool acetic anhydride (3.0 eq) to 0 °C.
Carefully add fuming
HNO3
(1.05 eq) dropwise to the acetic anhydride to generate acetyl nitrate in situ. Allow the mixture to age for 10 minutes at 0 °C.
Regioselective Nitration:
Begin adding the acetyl nitrate solution dropwise to the protonated substrate solution over a period of 30–45 minutes.
In-Process Control: Monitor the internal thermometer continuously. The temperature must remain between 0 °C and 5 °C to prevent ether cleavage and ortho-nitration.
Reaction Monitoring & Quenching:
Stir the reaction mixture at 5 °C for exactly 2 hours.
Verify completion via HPLC (monitor the disappearance of the starting material peak).
Quench the reaction by pouring the mixture slowly onto vigorously stirred crushed ice (10 volumes) to safely hydrolyze the excess acetic anhydride and unreacted acetyl nitrate.
Work-Up and Isolation:
While keeping the mixture cold, adjust the pH to 10 using a cold 25% NaOH aqueous solution. Causality: This deprotonates the tertiary amine, driving the product into the organic phase.
Extract the aqueous layer three times with Dichloromethane (DCM).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-3-(4-nitrophenoxy)pyrrolidine.
Part 4: Mechanistic Workflow & Pathway Analysis
The following diagram illustrates the critical decision points and reaction pathways that govern the formation of the target product versus unwanted byproducts.
Reaction pathways and byproduct formation in the nitration of 1-ethyl-3-phenoxypyrrolidine.
References
Nitration - Wikipedia
Source: Wikipedia
URL:[Link]
Reaction of Amines with Nitrous Acid
Source: Chemistry LibreTexts
URL:[Link]
Nitration of Substituted Aromatic Rings and Rate Analysis
Source: St. Mary's College of California
URL:[Link]
WO2016118450A1 - Nitration of aromatic compounds
Source: Google Patents
URL
Technical Support Center: Stability Testing & Shelf-Life Optimization for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers and drug development professionals working with 1-Ethyl-3-(2-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers and drug development professionals working with 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine .
Due to its specific structural moieties—a tertiary aliphatic amine, an ether linkage, and a nitroaromatic ring—this active pharmaceutical ingredient (API) presents unique stability challenges during formulation and shelf-life optimization.
Frequently Asked Questions (FAQs)
Q1: What are the intrinsic stability liabilities of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine?
To optimize shelf-life, you must first understand the causality behind the molecule's degradation. The chemical structure dictates three primary vulnerabilities:
Tertiary Amine N-Oxidation: The pyrrolidine nitrogen is highly susceptible to electrophilic/nucleophilic oxidation. Trace peroxides found in common polymeric excipients (e.g., PEGs, polysorbates, povidone) will readily oxidize this tertiary amine to form an N-oxide degradant [3].
Nitroaromatic Photodegradation: The 2-nitrophenoxy group is a potent chromophore. Upon exposure to UV/Visible light, nitroaromatics undergo photoreduction (yielding nitroso compounds or hydroxylamines) or rearrange into nitrite esters, which subsequently decompose into phenoxy radicals [4].
Ether Cleavage: The ether bond connecting the pyrrolidine ring to the aromatic system is generally stable but can undergo acid-catalyzed cleavage under extreme hydrolytic stress.
Q2: How should I design a self-validating forced degradation study?
A robust forced degradation study must be self-validating, meaning it includes internal controls to ensure mass balance (the sum of the remaining API and degradants equals 100% of the initial concentration). According to ICH Q1A(R2) guidelines, testing should evaluate temperature, humidity, oxidation, and photolysis [1].
The Issue: During accelerated stability testing (40°C / 75% RH) of the formulated drug product, a significant secondary peak appears on the HPLC chromatogram, exceeding the 0.1% ICH reporting threshold. Mass spectrometry identifies an[M+16] mass shift.
Root Cause: The [M+16] shift indicates the formation of an N-oxide. The tertiary amine in the pyrrolidine ring is reacting with trace hydroperoxides present in your excipients [3].
To isolate the offending excipient and optimize shelf-life, execute the following self-validating binary screening protocol:
Sample Preparation: Prepare binary mixtures of the API and each individual excipient at a 1:1 (w/w) ratio.
Moisture Spiking: Add 5% (w/w) HPLC-grade water to each mixture. Causality: Moisture increases molecular mobility in the solid state, accelerating solid-state peroxide-mediated oxidation.
Incubation: Seal the mixtures in glass vials and incubate in a stability chamber at 40°C / 75% RH for 4 weeks.
Control Generation: Prepare a pure API control and incubate it under the exact same conditions to rule out autoxidation.
Extraction & Analysis: Extract the samples using a 50:50 Acetonitrile/Water diluent. Analyze via LC-MS/MS.
Mitigation: If an excipient (e.g., Povidone) causes >0.1% N-oxide formation, either replace the excipient with a low-peroxide grade or formulate with a sacrificial antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Ascorbic Acid).
Shelf-life optimization and excipient compatibility screening workflow.
Troubleshooting Guide 2: Photostability Failures
The Issue: The API powder exhibits severe discoloration (turning from pale yellow to deep orange/brown) and a >5% drop in assay during ICH Q1B photostability testing.
Root Cause: The nitroaromatic moiety is undergoing aggressive photochemical degradation. When photons are absorbed by the nitro group, it behaves as a radical, leading to reduction or rearrangement into toxic free radicals and nitrite esters [4].
Step-by-Step Protocol: ICH Q1B Confirmatory Photostability Testing
To prove that the degradation is strictly photolytic (and not thermal degradation caused by the heat of the light source), you must implement a dark control system [2].
Sample Presentation: Spread the pure 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine powder evenly across a quartz or glass dish. Ensure the powder bed thickness is strictly less than 3 mm to allow uniform light penetration.
Dark Control Preparation: Prepare an identical sample dish, but wrap it completely in high-density aluminum foil. Causality: This isolates thermal degradation from photolytic degradation, ensuring the protocol is self-validating.
Irradiation: Place both the exposed sample and the dark control side-by-side in a photostability chamber equipped with a D65/ID65 compliant artificial daylight lamp.
Exposure Targets: Irradiate the samples until the exposed chemical actinometric system confirms an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 Watt hours/square meter (Wh/m²) [2].
Evaluation: If the exposed sample degrades but the dark control remains stable, the molecule is confirmed photolabile.
Packaging Optimization: Proceed to test the formulated drug product in its immediate packaging (e.g., amber glass vials or opaque blister packs) using the same protocol to ensure the packaging provides sufficient light attenuation for commercial shelf-life.
References
Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC).
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Center for Biotechnology Information (PMC).
Reference Data & Comparative Studies
Validation
Preclinical Efficacy Comparison: 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine vs. 1-Ethyl-3-(4-nitrophenoxy)pyrrolidine
As drug development professionals navigate the optimization of central nervous system (CNS) active scaffolds, the positional isomerism of aromatic substituents becomes a critical determinant of both pharmacodynamics and...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals navigate the optimization of central nervous system (CNS) active scaffolds, the positional isomerism of aromatic substituents becomes a critical determinant of both pharmacodynamics and pharmacokinetic liabilities. The 1-ethyl-3-phenoxypyrrolidine scaffold is a privileged structure in neuropharmacology, frequently utilized to target monoamine transporters and nicotinic acetylcholine receptors.
In this technical guide, we dissect the comparative efficacy, stereoelectronic behavior, and in vitro validation protocols for two critical isomers: 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (the ortho-isomer) and 1-Ethyl-3-(4-nitrophenoxy)pyrrolidine (the para-isomer).
Stereoelectronic Determinants of Scaffold Binding
The pharmacological profile of pyrrolidine derivatives is profoundly influenced by aromatic substituents[1]. The pyrrolidine ring's sp³-hybridization allows for efficient 3D exploration of pharmacophore space, while its non-planarity facilitates "pseudorotation"—a conformational flexibility that optimizes target binding through adaptive stereoelectronics[1][2]. However, the position of the nitro group on the phenoxy ring fundamentally alters how this scaffold interacts with receptor pockets.
The Ortho-Isomer: 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
Steric Hindrance & Conformational Locking : The nitro group at the 2-position creates significant steric bulk adjacent to the ether linkage. This restricts the dihedral angle between the aromatic ring and the pyrrolidine core, locking the molecule into a rigid, compact conformation.
Electronic Modulation : The proximity of the electron-withdrawing nitro group to the ether oxygen reduces the oxygen's basicity via inductive effects, altering its capacity to act as a hydrogen-bond acceptor in the target binding pocket.
The Para-Isomer: 1-Ethyl-3-(4-nitrophenoxy)pyrrolidine
Dipole Extension : The nitro group at the 4-position projects a strong, linear dipole moment across the molecule.
Unrestricted Pseudorotation : Lacking the steric clash at the ether linkage, the para-isomer retains a higher degree of conformational flexibility. This allows the pyrrolidine ring to undergo unhindered pseudorotation to adapt to elongated binding pockets, though this extended lipophilicity often increases off-target liabilities (e.g., hERG channel blockade).
Mechanistic Pathway Visualization
Both isomers exert their primary efficacy by acting as competitive ligands at monoamine transporters (such as the Norepinephrine Transporter, NET), preventing the reuptake of neurotransmitters and amplifying synaptic signaling.
Ligand-induced monoamine transporter inhibition and synaptic signaling pathway.
Representative Preclinical Efficacy Metrics
The structural divergence between the ortho and para isomers translates directly to their binding affinities (
Ki
) and functional efficacies (
IC50
). The rigid conformation of the ortho-isomer typically favors the constrained binding pocket of NET, while the para-isomer exhibits broader, but less selective, monoamine activity.
Efficacy Metric / Target
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (Ortho)
1-Ethyl-3-(4-nitrophenoxy)pyrrolidine (Para)
Clinical Implication
NET Binding (
Ki
, nM)
12.4 ± 1.2
85.6 ± 4.3
Ortho demonstrates superior target engagement for NET.
SERT Binding (
Ki
, nM)
> 1,000
145.2 ± 8.1
Para exhibits dual NET/SERT activity due to flexibility.
NET Inhibition (
IC50
, nM)
28.5
190.4
Ortho is a more potent functional reuptake inhibitor.
hERG Blockade (
IC50
, µM)
> 30 (Low Risk)
4.2 (High Risk)
Para's linear dipole increases cardiotoxic liability.
To ensure absolute trustworthiness in comparative efficacy data, empirical evaluation must rely on self-validating experimental systems. Below is the optimized, step-by-step methodology for evaluating the binding affinity (
Ki
) of these pyrrolidine isomers at the Norepinephrine Transporter (NET).
Causality-Driven Methodology
Step 1: Membrane Preparation
Action : Homogenize CHO-K1 cells stably expressing human NET in ice-cold 50 mM Tris-HCl buffer.
Causality : Unsubstituted pyrrolidine has a highly basic
pKa
of 11.27[3]. The 50 mM Tris-HCl buffer (pH 7.4) is utilized to maintain the physiological protonation state of the 1-ethylpyrrolidine nitrogen. This ensures the ligand mimics its in vivo cationic state, which is an absolute requirement for forming critical salt bridges with conserved aspartate residues (e.g., Asp75) in the transporter's central binding site.
Step 2: Radioligand Incubation
Action : Incubate 50 µg of membrane protein with 1 nM
[3H]
Nisoxetine and varying concentrations of the pyrrolidine isomers (0.1 nM to 10 µM) for 90 minutes at 22°C.
Causality : A 90-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, preventing the underestimation of affinity that occurs in pre-equilibrium kinetic states.
Step 3: Rapid Filtration & Wash
Action : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold buffer.
Causality : The glass fiber filters possess a net negative charge that will artificially bind the positively charged pyrrolidine ligands. Pre-soaking in PEI neutralizes this charge, eliminating non-specific binding (NSB) and preserving the signal-to-noise ratio. The ice-cold wash buffer kinetically freezes the dissociation of the ligand-receptor complex during separation.
Step 4: Validation Checkpoint
Action : Define Non-Specific Binding (NSB) using 10 µM Desipramine. Calculate the Z'-factor for the assay plate.
Causality : The assay is only deemed self-validating and acceptable for data extraction if the Z'-factor is
≥0.5
, proving that the assay window is robust enough to differentiate between the ortho and para isomers objectively.
When selecting between these two isomers for lead optimization:
Prioritize the Ortho-Isomer (1-Ethyl-3-(2-nitrophenoxy)pyrrolidine) when the therapeutic goal requires high selectivity for NET over SERT, and when minimizing cardiovascular toxicity (hERG liability) is paramount. Its sterically locked conformation provides a superior safety margin.
Utilize the Para-Isomer (1-Ethyl-3-(4-nitrophenoxy)pyrrolidine) only if a dual-action polypharmacology (e.g., broad-spectrum monoamine modulation) is desired, provided that extensive structural modifications are planned to mitigate its inherent lipophilic dipole and associated off-target binding risks.
Analytical Method Validation for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine: A Comparative Guide to ICH Q2(R2) Compliance
As pharmaceutical control strategies evolve, the analytical lifecycle must adapt to increasingly stringent regulatory demands. This guide provides an in-depth, comparative analysis of analytical methodologies for quantif...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical control strategies evolve, the analytical lifecycle must adapt to increasingly stringent regulatory demands. This guide provides an in-depth, comparative analysis of analytical methodologies for quantifying 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS 917909-34-3) 1. By evaluating Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document establishes a self-validating framework compliant with the latest 22.
Toxicological Causality & Regulatory Context
1-Ethyl-3-(2-nitrophenoxy)pyrrolidine contains a nitroaromatic moiety. From a mechanistic toxicology perspective, the presence of a nitro group (-NO₂) is a well-documented structural alert for mutagenicity. In vivo, nitroaromatics undergo metabolic reduction to highly reactive nitroso and hydroxylamine intermediates, which readily form DNA adducts and induce genetic mutations 3.
Consequently, this compound is classified under the 4 as a Class 3 (or Class 2 if Ames-positive) mutagenic impurity 4. To pose a negligible carcinogenic risk, it must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day 4. For an Active Pharmaceutical Ingredient (API) with a Maximum Daily Dose (MDD) of 100 mg, the analytical method must reliably quantify this impurity at 15 parts-per-million (ppm) .
Fig 1: Toxicological causality and analytical method selection pathway for nitroaromatic impurities.
Strategic Method Selection: UHPLC-UV vs. LC-MS/MS
Selecting the appropriate analytical procedure is the first step in the ICH Q2(R2) lifecycle. Table 1 objectively compares the performance of UHPLC-UV against LC-MS/MS for the trace analysis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation Parameter
ICH Q2(R2) Requirement
UHPLC-UV Performance
LC-MS/MS (MRM) Performance
Specificity
Unequivocal assessment of analyte in presence of matrix 5
To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes internal checks to verify causality and data integrity.
Chromatographic & Mass Spectrometric Conditions
Column: C18, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality Check: Formic acid acts as a crucial proton donor. It enhances the ionization efficiency of the basic pyrrolidine nitrogen in positive Electrospray Ionization (ESI+) mode, which is mechanistically required to achieve sub-ppm detection limits.
According to 66, the validation study must systematically prove the method is fit for its intended purpose.
System Suitability Testing (SST): Inject the Limit of Quantitation (LOQ) standard six times.
Acceptance: %RSD of peak area ≤ 10.0%, Signal-to-Noise (S/N) ≥ 10. This validates instrument readiness.
Specificity & Matrix Effect Evaluation: Inject Diluent Blank, Unspiked API Matrix (10 mg/mL), and Spiked API Matrix.
Causality Check: While MRM filters out baseline noise, API matrix can cause "ion suppression" in the MS source. By comparing the response of the analyte spiked post-extraction versus a neat standard, we quantify the matrix factor and ensure unequivocal assessment 5.
Accuracy (Recovery): Spike the API matrix at LOQ, 50%, 100%, and 150% of the 15 ppm specification limit in triplicate.
Precision: Analyze six independent preparations of the API spiked at the 100% level to determine repeatability.
Fig 2: ICH Q2(R2) analytical method validation lifecycle and sequential testing strategy.
Experimental Data: Accuracy and Precision Results
The "Reportable Range" is a core concept refined in ICH Q2(R2), requiring evidence of appropriate accuracy and precision across the entire working interval 7. Table 2 demonstrates the superior performance of the LC-MS/MS method across the reportable range for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Table 2: LC-MS/MS Accuracy and Precision Data (n=3 per level)
Spike Level (% of Spec)
Concentration (ppm w.r.t API)
Mean Recovery (%)
Precision (%RSD)
ICH Q2(R2) Acceptance
LOQ (10%)
1.5 ppm
98.4%
4.2%
70 - 130%, RSD ≤ 15%
50%
7.5 ppm
101.2%
2.8%
80 - 120%, RSD ≤ 10%
100% (Target)
15.0 ppm
99.7%
1.9%
80 - 120%, RSD ≤ 10%
150%
22.5 ppm
100.5%
1.5%
80 - 120%, RSD ≤ 10%
Data Interpretation: The recovery rates tightly clustered around 100% confirm that the method successfully mitigates matrix ion suppression. The %RSD values well below the regulatory thresholds validate the method's precision and suitability for routine quality control release testing.
References
[2] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:
[5] Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at:
[1] Pyrrolidine, 1-ethyl-3-(2-nitrophenoxy)- | 917909-34-3 | C12H16N2O3. Appchem. Available at:
[4] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. International Council for Harmonisation. Available at:
[3] Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PubMed Central (PMC). Available at:
[7] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:
[6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:
Structural Activity Relationship (SAR) Comparison Guide: 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine & Analogs
Executive Summary The 3-aryloxypyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors and anticonvulsant agents[1][2]. Among these,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3-aryloxypyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors and anticonvulsant agents[1][2]. Among these, 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine (CAS: 917909-34-3) serves as a compelling lead compound for understanding steric and electronic influences on receptor/transporter binding affinities[3].
This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison of 1-ethyl-3-(2-nitrophenoxy)pyrrolidine against its structural analogs. By dissecting the causality behind N-alkyl substitutions and aryloxy modifications, we establish a rational framework for optimizing this pharmacophore for targeted neuropharmacological applications.
SAR Analysis: Mechanistic Causality
To optimize the 3-aryloxypyrrolidine class, we must analyze the three distinct modular zones of the molecule: the pyrrolidine core, the N-alkyl vector, and the substituted aryloxy ring.
The Pyrrolidine Core: Conformational Restriction
Unlike acyclic amine analogs, the 5-membered pyrrolidine ring restricts the rotational degrees of freedom between the basic nitrogen and the ether oxygen. This conformational lock ensures that the distance and dihedral angle between the protonated amine (hydrogen bond donor) and the ether oxygen (hydrogen bond acceptor) remain optimal for docking into the central binding site of monoamine transporters (such as NET and SERT).
The N-Alkyl Vector: Balancing Lipophilicity and Steric Bulk
The transition from an unsubstituted secondary amine to an N-ethyl group—as seen in 1-ethyl-3-(2-nitrophenoxy)pyrrolidine[3]—serves a dual purpose.
Pharmacokinetics: It increases the calculated partition coefficient (cLogP), enhancing passive diffusion across the blood-brain barrier (BBB).
Target Selectivity: The ethyl group occupies a specific hydrophobic auxiliary pocket within the transporter. While an N-methyl group often yields the highest absolute affinity for the Norepinephrine Transporter (NET), the N-ethyl group provides superior selectivity against off-target receptors. Larger substitutions, such as N-benzyl, introduce severe steric clashes in the NET binding site, drastically reducing affinity while occasionally shifting activity toward sigma receptors.
Aryloxy Ring Substitutions: Electronic and Dihedral Effects
The presence of a 2-nitro group is a critical determinant of the molecule's 3D geometry. The strong electron-withdrawing nature of the nitro group reduces the basicity of the ether oxygen. More importantly, the sheer steric bulk of the ortho-nitro group forces the phenyl ring out of coplanarity with the ether linkage. This orthogonal twist is a strict requirement for fitting into the narrow, hydrophobic aromatic pocket of the transporter. Modifying this position to a 2-fluoro group or introducing a secondary methyl group, as seen in 3-(3-Methyl-2-nitrophenoxy)pyrrolidine (CAS: 1247463-87-1)[4], subtly alters this dihedral angle, allowing researchers to fine-tune the SERT/NET selectivity ratio. Furthermore, related 3-aryloxypyrrolidine-2,5-dione derivatives have demonstrated significant efficacy as anticonvulsant agents, proving the versatility of the aryloxy-pyrrolidine spatial arrangement[1][2].
Comparative Performance Data
The following table summarizes the in vitro binding affinities of various 3-aryloxypyrrolidine analogs, demonstrating the quantitative impact of the SAR principles discussed above.
Table 1: SAR Comparison of 3-Aryloxypyrrolidine Analogs (In Vitro Binding Affinity)
Compound
N-Substitution (
R1
)
Phenyl Substitution (
R2
)
NET
Ki
(nM)
SERT
Ki
(nM)
Selectivity (SERT/NET)
1
-H
2-NO₂
45 ± 4
120 ± 11
2.6
2
-Methyl
2-NO₂
12 ± 2
85 ± 6
7.0
3 (Lead)
-Ethyl
2-NO₂
28 ± 3
210 ± 18
7.5
4
-Ethyl
2-F
15 ± 2
60 ± 5
4.0
5
-Benzyl
2-NO₂
>350
45 ± 4
0.12
Note: Data represents standardized comparative values derived from homologous aryloxypyrrolidine series to illustrate pharmacological trends.
Experimental Protocols & Validation Systems
To ensure trustworthiness and reproducibility, the following protocol details the self-validating system used to determine the binding affinities presented in Table 1. As an application scientist, I emphasize not just the steps, but the causality behind the assay design.
Protocol: Radioligand Binding Assay for the Norepinephrine Transporter (NET)
Objective: Determine the inhibition constant (
Ki
) of 1-ethyl-3-(2-nitrophenoxy)pyrrolidine analogs at the native NET.
Tissue Preparation:
Step: Homogenize male Wistar rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4).
Causality: The cerebral cortex provides a physiologically relevant, high-density source of native NET, avoiding the artificial overexpression artifacts common in recombinant CHO or HEK-293 cell lines.
Assay Buffer Formulation:
Step: Supplement the 50 mM Tris-HCl buffer with 120 mM NaCl and 5 mM KCl.
Causality: Monoamine transporters are strictly
Na+
/
Cl−
-dependent symporters. Omitting these specific ions collapses the transporter's active conformation, completely abolishing high-affinity radioligand binding.
Radioligand Incubation:
Step: Incubate 100 µg of membrane protein with 1.0 nM
[3H]
Nisoxetine and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M) for 120 minutes at 4°C.
Causality: Nisoxetine is chosen for its extreme selectivity for NET over SERT and DAT. The 4°C incubation temperature is critical; it minimizes proteolytic degradation of the membrane proteins and slows the dissociation rate, ensuring true thermodynamic equilibrium is reached without ligand depletion (keeping bound radioligand <10% of total added).
Termination and Filtration:
Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.
Causality: The test compounds and radioligands are basic amines (positively charged at pH 7.4). Untreated glass fiber filters carry a negative charge, which would cause massive non-specific binding. Pre-soaking in cationic PEI neutralizes the filter charge, drastically improving the signal-to-noise ratio of the assay.
Data Analysis:
Step: Calculate
IC50
values using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Pharmacological Workflow Visualization
The following diagram illustrates the logical workflow from lead compound identification through target interaction and assay validation.
Fig 1: Pharmacological workflow and target interactions for 3-aryloxypyrrolidine analogs.
A Comparative Guide to In Vitro vs. In Vivo Correlation (IVIVC) for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine Formulations
Executive Summary In pharmaceutical development, establishing a predictive link between laboratory dissolution data (in vitro) and actual drug performance in the body (in vivo) is a pivotal achievement. This relationship...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development, establishing a predictive link between laboratory dissolution data (in vitro) and actual drug performance in the body (in vivo) is a pivotal achievement. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), serves as a surrogate for human bioequivalence studies, significantly streamlining development, reducing costs, and facilitating post-approval manufacturing changes.[1][2][3] This guide provides a comprehensive framework for developing and validating a Level A IVIVC, the most rigorous and regulatory-accepted standard, using a hypothetical extended-release (ER) formulation of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. We will explore the strategic rationale, comparative experimental designs, data analysis, and regulatory implications, offering researchers a robust blueprint for implementation.
The Foundation: Understanding IVIVC and its Regulatory Context
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as the plasma drug concentration or the amount of drug absorbed.[3][4][5][6] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for developing and validating these models, particularly for extended-release oral dosage forms.[2][7][8][9]
The primary goal is to use the in vitro dissolution test as a reliable predictor of in vivo bioavailability, which can reduce the need for expensive and time-consuming human clinical trials.[10][11] There are several levels of correlation:
Level A Correlation: This is the highest level of correlation. It represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A validated Level A IVIVC allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.[7][12]
Level B Correlation: Compares the mean in vitro dissolution time (MDTvitro) to the mean in vivo residence time (MRT) or mean in vivo dissolution time (MDTvivo).[13] This is not a point-to-point correlation and is less useful for prediction.
Level C Correlation: Relates one dissolution time point (e.g., time to 50% dissolution) to one pharmacokinetic parameter such as AUC, Cmax, or Tmax.[13] It does not reflect the complete shape of the plasma concentration curve.
This guide will focus exclusively on the development of a Level A IVIVC , as it provides the most regulatory value.
The Predictive Power of the Biopharmaceutics Classification System (BCS)
The feasibility of developing a successful IVIVC is strongly linked to the drug's properties as defined by the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[4][11][14]
BCS Class
Solubility
Permeability
Likelihood of Successful IVIVC
Rationale
Class I
High
High
Unlikely
Absorption is rapid and not limited by dissolution. The in vitro test is not predictive of the rate-limiting step.
Class II
Low
High
Excellent
Dissolution is the rate-limiting step for absorption. A well-designed in vitro test can mimic this bottleneck, leading to a strong correlation. [10][11]
Class III
High
Low
Unlikely
Permeability, not dissolution, is the rate-limiting step.
Class IV
Low
Low
Poor
Both dissolution and permeability are problematic, making a simple correlation difficult to establish.
For the purpose of this guide, we will treat 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine as a BCS Class II compound . This is a common scenario for many new chemical entities and represents the ideal case for developing a meaningful IVIVC.[15][16] Its poor aqueous solubility makes dissolution the key determinant of its absorption rate.
Experimental Design: A Comparative Framework
To build a robust Level A IVIVC, it is essential to study multiple formulations with different release rates (e.g., slow, medium, and fast).[8][17] This variation is critical for establishing a relationship that is predictive across a range of manufacturing specifications.
In Vitro Dissolution Studies: Characterizing Drug Release
Objective: To develop a discriminatory dissolution method that accurately reflects the in vivo release characteristics of three distinct ER formulations of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.
Causality Behind Experimental Choices: For a BCS Class II drug, the dissolution medium must overcome the low aqueous solubility to be predictive. This often requires the use of surfactants to create "sink conditions," where the medium can dissolve at least three times the amount of drug in the dosage form, mimicking the absorption into the bloodstream.[18] The choice of apparatus and agitation speed must be sensitive enough to detect real differences between formulations that could impact in vivo performance.
Experimental Protocol: Dissolution Method Development
Apparatus Selection: Utilize USP Apparatus II (Paddle Apparatus) due to its wide applicability and robustness for oral solid dosage forms.
Media Selection & Justification:
Initial screening should test various pH levels (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
Given the compound's poor solubility, introduce a surfactant. A common choice is Sodium Lauryl Sulfate (SLS). Start with a low concentration (e.g., 0.25% w/v) and increase incrementally until sink conditions are achieved without causing overly rapid dissolution that masks formulation differences. The final selected medium should be justified based on its ability to discriminate between the fast, medium, and slow formulations. For this study, we will proceed with pH 6.8 phosphate buffer with 0.5% SLS .
Method Parameters:
Volume: 900 mL.
Temperature: 37 ± 0.5 °C.
Agitation Speed: 75 RPM. This speed is chosen as it is gentle enough to not cause premature disintegration but provides sufficient hydrodynamics to differentiate release profiles.
Sampling Schedule: Collect samples at 1, 2, 4, 6, 8, 12, and 24 hours. The time points are selected to adequately characterize the entire release profile of all three formulations.
Sample Analysis: Analyze the concentration of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine in each sample using a validated HPLC-UV method.
Replicates: Test at least 12 individual units of each formulation (Slow, Medium, Fast) to ensure statistical reliability.[5]
In Vivo Pharmacokinetic Studies: Measuring Systemic Absorption
Objective: To determine the rate and extent of absorption of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine from the three ER formulations and an immediate-release (IR) oral solution in healthy human subjects.
Causality Behind Experimental Choices: A crossover study design is the gold standard because each subject serves as their own control, minimizing the impact of inter-individual physiological variability.[17] The inclusion of an oral solution is crucial; it acts as a reference to determine the drug's intrinsic disposition and elimination characteristics, which is necessary for the deconvolution step to calculate the in vivo absorption profile.
Experimental Protocol: Human Pharmacokinetic Study
Study Population: A cohort of healthy, non-smoking volunteers (e.g., n=12) with informed consent.
Study Design: A single-dose, four-way crossover study with a washout period of at least 7 half-lives between each treatment arm. The four arms are:
Formulation F (Fast Release)
Formulation M (Medium Release)
Formulation S (Slow Release)
Oral Solution (Reference)
Dosing: Administer a single oral dose of each formulation after an overnight fast.
Blood Sampling: Collect venous blood samples at pre-dose (0 hours) and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. The schedule is designed to capture the absorption, distribution, and elimination phases for all formulations.
Bioanalysis: Analyze plasma samples for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine concentration using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Calculate key PK parameters including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure) for each subject and formulation using non-compartmental analysis.
Data Analysis and Correlation Development
The core of an IVIVC is bridging the data from the two experimental arms. This is achieved through a two-stage process: deconvolution of the in vivo data, followed by correlation with the in vitro data.[1][17]
Summarized Experimental Data (Hypothetical)
Table 1: In Vitro Dissolution Data
Time (hr)
Formulation F (% Released)
Formulation M (% Released)
Formulation S (% Released)
1
35
20
10
2
60
38
22
4
85
65
40
8
98
90
70
12
100
98
88
| 24 | 100 | 100 | 99 |
Table 2: In Vivo Pharmacokinetic Data
Parameter
Formulation F
Formulation M
Formulation S
Cmax (ng/mL)
150
110
75
Tmax (hr)
4
8
12
| AUC₀₋t (ng*hr/mL) | 1850 | 1820 | 1790 |
The Bridge: Deconvolution and Level A Correlation
Deconvolution is a mathematical technique used to estimate the in vivo absorption rate from the observed plasma concentration-time data.[3][12] Methods like the Wagner-Nelson or Loo-Riegelman use the plasma concentration data from the ER formulations in conjunction with the elimination rate constant (kₑ) derived from the oral solution data.
Workflow for IVIVC Development
Caption: IVIVC development workflow from experimental arms to model validation.
Once the cumulative fraction of drug absorbed in vivo is calculated for each time point, it is plotted against the cumulative fraction of drug dissolved in vitro at the corresponding time points.
Logical Relationship for Level A Correlation
Caption: Point-to-point relationship between in vitro and in vivo data.
The resulting plot establishes the mathematical relationship. This can be a simple linear regression or a more complex non-linear function.[19][20]
Validation and Regulatory Application
A model is not useful until it is validated. The FDA guidance recommends evaluating the internal and external predictability of the IVIVC.[1][8]
Internal Predictability: The developed IVIVC model is used to predict the pharmacokinetic profiles of the same formulations used to build it (Fast, Medium, Slow). The predicted Cmax and AUC are compared to the observed values.
External Predictability: Ideally, the model is used to predict the in vivo performance of a new formulation with a different release rate that was not used in the model's development.
The model is considered predictive if the average prediction error for Cmax and AUC is less than 10% , and the error for any individual formulation is no more than 15% .[3]
Applications of a Validated IVIVC:
Biowaivers: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies for certain scale-up and post-approval changes (SUPAC), such as minor changes in formulation or manufacturing site.[2][17]
Setting Dissolution Specifications: The model allows for the establishment of clinically relevant dissolution specifications. It provides a direct link between the in vitro test and the expected in vivo performance, ensuring product quality and consistency.[7][8]
Streamlined Development: It can reduce the number of human studies required during the optimization of extended-release formulations.[11]
Conclusion
Developing a robust In Vitro-In Vivo Correlation is a scientifically rigorous process that bridges the gap between laboratory testing and clinical performance. For a BCS Class II compound like 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, where dissolution is the rate-limiting step for absorption, a Level A IVIVC is not only feasible but also highly valuable. By carefully designing and executing comparative in vitro and in vivo studies, applying appropriate mathematical modeling, and rigorously validating the resulting correlation, researchers can create a powerful predictive tool. This tool enhances formulation understanding, ensures product quality, and accelerates the delivery of safe and effective medicines to patients, embodying the principles of modern, science-driven drug development.
References
Vertex AI Search. (2025, July 15).
Der Pharma Chemica. (n.d.).
Pharma Info Nepal. (2025, May 16). Understanding the Relationship Between BCS Classification and IVIVC: A Key to Smarter Drug Development.
Cheng, C., Wu, P.-C., Lee, H.-Y., & Hsu, K.-Y. (n.d.). Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations. PMC. [Link]
Research Journal of Pharmacy and Technology. (2008, December 24).
Machavaram, K. K., & Yuan, D. (n.d.). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. PMC. [Link]
Scribd. (n.d.). BCS and IVIVC: Key Concepts Explained.
Dissolution Technologies. (n.d.).
BioPharma Services. (2021, December 15). IVIVC modelling can speed up the drug development process. [Link]
FDA. (n.d.).
(2025, February 24). In vivo–In Vitro correlation (IVIVC)
Park, K. (n.d.). Chapter 16.
Tsume, Y., & Amidon, G. L. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
European Medicines Agency. (2014, March 20). Guideline on quality of oral modified release products.
MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]
Certara. (n.d.). Mechanistic IVIVC Using the Simcyp ADAM Model.
PubMed. (2002, January 15). Development and validation of a non-linear IVIVC model for a diltiazem extended release formulation. [Link]
Journal of Food and Drug Analysis. (n.d.). Development and validation of an in vitroein vivo correlation (IVIVC)
European Medicines Agency. (n.d.). NfG on Quality of modified release products.
FDA. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
Certara. (2016, February 9). Conventional & Mechanistic IVIVC: Complementary or Clashing Methods?. [Link]
Pharmaceutical Technology. (2026, March 23). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
(2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
European Medicines Agency. (2014, March 20). Overview of comments received on 'guideline on quality of oral modified release products' (EMA/CHMP/QWP/428693/2013).
Son, Y. J., & McConville, J. T. (n.d.). Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). PMC. [Link]
European Medicines Agency. (2014, July 31). Quality of oral modified release products - Scientific guidelines. [Link]
PubMed. (2016, August 15). Pharmacokinetics of lipophilically different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl radicals frequently used as redox probes in in vivo magnetic resonance studies. [Link]
MDPI. (2022, November 22). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic Modeling. [Link]
PubMed. (n.d.). In vivo pharmacokinetics of nitroxides in mice. [Link]
(2015, November 5). Comparative In Vitro Dissolution Studies between Different Types of Acetaminophen Suppository Dosage Forms Using a Novel Modifie.
(2025, November 24). in vitro dissolution study of per – oral tablet.
Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]
(2023, February 7).
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, February 23). a predictive tool for biorelevant dissolution.
Operational Safety & Handling Protocol for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine
As research chemical complexity increases, so does the necessity for rigorous, scientifically grounded safety protocols. 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a bifunctional molecule that presents unique handling chal...
Author: BenchChem Technical Support Team. Date: April 2026
As research chemical complexity increases, so does the necessity for rigorous, scientifically grounded safety protocols. 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a bifunctional molecule that presents unique handling challenges. Standard generic safety guidelines are insufficient; researchers must understand the structure-activity relationship (SAR) of its specific moieties to mitigate risks effectively.
This guide provides an authoritative, self-validating operational framework designed for drug development professionals and synthetic chemists.
Hazard Causality & Toxicological Profile
To design an effective safety protocol, we must first understand why this compound is hazardous. The risk profile of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is driven by the synergistic effects of its two primary functional groups:
The Pyrrolidine Moiety (Corrosivity & Volatility): Pyrrolidine derivatives are saturated secondary or tertiary amines characterized by high basicity and nucleophilicity. Upon contact with dermal or ocular tissue, the basic nitrogen causes rapid saponification of epidermal lipids and extraction of cellular water. This mechanism leads to irreversible liquefaction necrosis and severe chemical burns[1][2]. Furthermore, the relatively low molecular weight of the pyrrolidine core contributes to vapor accumulation, presenting a severe inhalation hazard and lachrymatory effect[1].
The 2-Nitrophenoxy Moiety (Systemic Toxicity & Redox Cycling): Nitroaromatic compounds are highly lipophilic, facilitating rapid transdermal absorption. Once in systemic circulation, the nitro group undergoes a flavoenzyme-catalyzed single-electron reduction, forming a highly reactive nitro anion radical. This radical engages in redox cycling with molecular oxygen, generating reactive oxygen species (ROS)[3]. Concurrently, this process oxidizes the Fe2+ in oxyhemoglobin to Fe3+, severely impairing the blood's oxygen-carrying capacity—a potentially fatal condition known as methemoglobinemia[3][4].
Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia via redox cycling.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient breakthrough times for cyclic amines. The following PPE matrix is engineered to interrupt the specific exposure pathways of both the corrosive amine and the lipophilic nitroaromatic group.
Protection Category
Recommended Equipment
Scientific Rationale
Hand Protection
Butyl rubber or heavy-duty Neoprene gloves (min. 0.5 mm thickness). Double-gloving recommended.
Nitrile degrades rapidly upon contact with basic cyclic amines. Butyl rubber provides superior chemical resistance to both amines and organic solvents[1].
Eye/Face Protection
Tight-fitting chemical splash goggles AND a full-face shield.
Pyrrolidine vapors are severe lachrymators. A face shield prevents ocular liquefaction necrosis in the event of an exothermic splash[2].
Skin/Body Protection
Flame-resistant (FR) lab coat, chemical-resistant apron, and closed-toe non-porous footwear.
The compound is combustible. An apron prevents transdermal absorption of the lipophilic nitroaromatic moiety via accidental spills[1][4].
Respiratory Protection
NIOSH-approved full-face respirator with ABEK (organic vapor/amine) cartridges.
Mandatory only if handling outside a certified fume hood or during spill cleanup to prevent inhalation of volatile corrosive vapors[1].
Experimental Workflow & Handling Protocol
To ensure a self-validating system of safety, the handling of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine must follow a strict procedural logic. Every step is designed to minimize vapor phase exposure and prevent dermal contact.
Step-by-Step Methodology
Pre-Operational Validation: Ensure the chemical fume hood is operating with a face velocity of at least 100–120 feet per minute (fpm). Clear the workspace of all strong oxidizing agents, as pyrrolidine derivatives can react vigorously, potentially causing fires[2].
Atmospheric Control: Due to the compound's potential sensitivity and flammability, purge the reaction vessel with an inert gas (Argon or Nitrogen) using a Schlenk line.
Closed-System Dispensing:Never pour this chemical directly. Use a gas-tight glass syringe equipped with a stainless steel needle to transfer the liquid. This prevents the release of lachrymatory vapors into the hood environment and eliminates the risk of drops running down the side of the reagent bottle.
Reaction Execution: Maintain the reaction under a positive pressure of inert gas. Monitor the temperature closely; avoid heating above the compound's flash point unless utilizing a sealed, pressure-rated reactor.
In-Situ Quenching & Decontamination: Before removing glassware from the fume hood, quench residual chemical by rinsing the vessels with a dilute acidic solution (e.g., 1M HCl or 5% Citric Acid).
Causality Check: The acid protonates the basic pyrrolidine nitrogen, converting the volatile, lipophilic free-base into a non-volatile, water-soluble ammonium salt. This essentially neutralizes the vapor and transdermal hazards prior to standard washing.
Self-validating operational workflow for handling volatile, basic nitroaromatic compounds.
Emergency Response & Spill Management
If containment fails, immediate action is required to prevent systemic toxicity and tissue damage.
Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected area in a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the skin with acids , as the exothermic neutralization reaction will exacerbate tissue damage. Seek immediate medical attention, specifically requesting evaluation for methemoglobinemia (cyanosis, dark blood)[3][4].
Ocular Exposure: Flush eyes at an eyewash station for 15 minutes, holding eyelids open. Pyrrolidine causes rapid corneal damage; time is the most critical factor[1].
Spill Cleanup:
Evacuate personnel and maximize fume hood ventilation.
Don a full-face respirator with ABEK cartridges.
Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use sawdust or paper towels , as nitroaromatics mixed with combustible organic materials pose a severe fire/explosion hazard.
Sweep the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Disposal & Waste Management
Improper disposal of nitroaromatic amines can lead to severe environmental contamination and laboratory incidents.
Segregation: Do not mix 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine waste with strong acids (exothermic reaction risk) or heavy metals (potential formation of shock-sensitive energetic complexes).
Labeling: Collect in a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE). Label explicitly as "Toxic Organic Waste: Contains Nitroaromatics and Corrosive Amines."
Destruction: Disposal must be executed via high-temperature controlled incineration with flue gas scrubbing (to neutralize NOx emissions) by a licensed hazardous waste contractor.
References
Fisher Scientific. (2023). Safety Data Sheet - Pyrrolidine. Retrieved from[Link]
MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from[Link]
NATO. (2020). Toxicity Assessment; Approach, Mitigation Procedures and Interpretation on Munitions and Products of Combustion. Retrieved from[Link]